C23H21ClN4O7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C23H21ClN4O7 |
|---|---|
Molecular Weight |
500.9 g/mol |
IUPAC Name |
(1R,3S,3aS,6aR)-1-[(R)-(4-chlorophenyl)-hydroxymethyl]-5-(2-methoxyethyl)-5'-nitrospiro[1,2,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-3,3'-1H-indole]-2',4,6-trione |
InChI |
InChI=1S/C23H21ClN4O7/c1-35-9-8-27-20(30)16-17(21(27)31)23(26-18(16)19(29)11-2-4-12(24)5-3-11)14-10-13(28(33)34)6-7-15(14)25-22(23)32/h2-7,10,16-19,26,29H,8-9H2,1H3,(H,25,32)/t16-,17-,18-,19-,23-/m1/s1 |
InChI Key |
WJRKAMGUGUWGSG-RRFSAMJTSA-N |
Isomeric SMILES |
COCCN1C(=O)[C@@H]2[C@H](C1=O)[C@@]3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)N[C@H]2[C@@H](C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
COCCN1C(=O)C2C(C1=O)C3(C4=C(C=CC(=C4)[N+](=O)[O-])NC3=O)NC2C(C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Foundational & Exploratory
The Rise of Selective PLK1 Inhibitors in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polo-like kinase 1 (PLK1) has emerged as a critical regulator of cell division, playing a pivotal role in mitotic progression. Its overexpression in a wide array of human cancers has solidified its status as a high-value target for therapeutic intervention. This technical guide delves into the core of selective PLK1 inhibition, with a focus on prominent compounds that have shaped our understanding and clinical strategy in this domain. While the specific chemical formula C23H21ClN4O7 did not correspond to a publicly documented selective PLK1 inhibitor, this guide will focus on well-characterized inhibitors that exemplify the therapeutic potential of targeting this crucial kinase.
The Therapeutic Rationale for Targeting PLK1
PLK1 is a serine/threonine kinase that governs multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[1] Its levels are tightly regulated throughout the cell cycle, peaking during mitosis. In contrast, many cancer cells exhibit elevated levels of PLK1, which often correlates with poor prognosis.[1] This dependency of cancer cells on high PLK1 expression provides a therapeutic window, where inhibiting PLK1 can preferentially induce mitotic arrest and apoptosis in malignant cells while having a lesser effect on normal, healthy cells.[2]
Leading Selective PLK1 Inhibitors: A Quantitative Overview
Several small molecule inhibitors have been developed to selectively target PLK1. Among the most extensively studied are Volasertib (BI 6727), BI 2536, and Onvansertib. These compounds have demonstrated potent and selective inhibition of PLK1, leading to their investigation in numerous preclinical and clinical studies.
| Compound | Target | IC50 (nM) | Other PLKs Inhibited (IC50, nM) | Key In Vitro Effects |
| Volasertib (BI 6727) | PLK1 | 0.87[3] | PLK2 (5), PLK3 (56)[3] | Induces mitotic arrest and apoptosis.[3] |
| BI 2536 | PLK1 | 0.83[4][5] | BRD4 (25)[4] | Induces G2/M cell cycle arrest and apoptosis.[5] |
| Onvansertib (PCM-075) | PLK1 | Low nanomolar range[6] | Highly selective for PLK1.[7] | Reduces colony formation, cell proliferation, and stem cell renewal; induces G2/M arrest.[6] |
| Plogosertib (CYC140) | PLK1 | 3 | PLK2 (149), PLK3 (393) | Reduces phosphorylation of PLK1 substrates and inhibits cell proliferation.[8] |
Mechanism of Action: Disrupting the Mitotic Machinery
Selective PLK1 inhibitors typically function as ATP-competitive antagonists. By binding to the ATP-binding pocket of the PLK1 protein, they block its kinase activity.[2][9] This inhibition sets off a cascade of events that ultimately disrupt the precise orchestration of mitosis.
Caption: Mechanism of action of selective PLK1 inhibitors.
The inhibition of PLK1 leads to defects in centrosome separation, the formation of monopolar spindles, and ultimately, a prolonged arrest in mitosis.[10] This mitotic catastrophe triggers the intrinsic apoptotic pathway, leading to programmed cell death in cancer cells.
Experimental Protocols: Key Methodologies
The evaluation of selective PLK1 inhibitors relies on a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic efficacy.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against PLK1 and other kinases.
Methodology:
-
Recombinant human PLK1 enzyme is incubated with a fluorescently labeled peptide substrate and ATP.
-
The test compound is added at various concentrations.
-
The kinase reaction is allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using a suitable detection method (e.g., fluorescence polarization, time-resolved fluorescence resonance energy transfer).
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (In Vitro)
Objective: To assess the cytotoxic effect of the PLK1 inhibitor on cancer cell lines.
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with serial dilutions of the PLK1 inhibitor for a defined period (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as the MTT or CellTiter-Glo® assay, which quantifies metabolic activity or ATP content, respectively.[11]
-
EC50 values (effective concentration to inhibit cell growth by 50%) are determined from the dose-response curves.
Cell Cycle Analysis (In Vitro)
Objective: To determine the effect of the PLK1 inhibitor on cell cycle progression.
Methodology:
-
Cancer cells are treated with the PLK1 inhibitor at its EC50 concentration for various time points.
-
Cells are harvested, fixed in ethanol, and stained with a DNA-intercalating dye (e.g., propidium iodide).
-
The DNA content of the cells is analyzed by flow cytometry.
-
The percentage of cells in each phase of the cell cycle (G1, S, G2/M) is quantified to identify any cell cycle arrest.
Xenograft Tumor Model (In Vivo)
Objective: To evaluate the anti-tumor efficacy of the PLK1 inhibitor in a living organism.
Methodology:
-
Human cancer cells are subcutaneously injected into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the PLK1 inhibitor via a clinically relevant route of administration (e.g., intravenous, oral) at a specified dose and schedule.[12]
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., immunohistochemistry for biomarkers of apoptosis or mitotic arrest).
Caption: Xenograft tumor model workflow.
Clinical Development and Future Directions
Several selective PLK1 inhibitors have advanced into clinical trials for various solid and hematological malignancies.[13] Volasertib, for instance, received breakthrough therapy designation for acute myeloid leukemia (AML).[2] While single-agent efficacy has been observed, a significant focus of current research is on combination therapies.[14][15] The rationale is that inhibiting PLK1 can sensitize cancer cells to other therapeutic agents, such as chemotherapy or other targeted drugs.[15]
Future research will likely focus on identifying predictive biomarkers to select patients who are most likely to respond to PLK1 inhibition.[16] Additionally, the development of next-generation inhibitors with improved selectivity and pharmacokinetic profiles remains an active area of investigation. The continued exploration of PLK1-centric combination strategies holds the promise of enhancing therapeutic outcomes for a broad range of cancers.
References
- 1. researchgate.net [researchgate.net]
- 2. Volasertib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. cancer-research-network.com [cancer-research-network.com]
- 10. BI 2536, a potent and selective inhibitor of polo-like kinase 1, inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cardiffoncology.com [cardiffoncology.com]
- 12. Pardon Our Interruption [opnme.com]
- 13. Plk1 inhibitors in cancer therapy: From laboratory to clinics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AKT Inhibition Sensitizes to Polo-Like Kinase 1 Inhibitor Onvansertib in Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 16. firstwordpharma.com [firstwordpharma.com]
Plogosertib and its Role in G2/M Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of plogosertib, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, and its mechanism of action in inducing G2/M cell cycle arrest. This document synthesizes preclinical data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to offer a comprehensive resource for professionals in oncology research and drug development.
Introduction: The G2/M Checkpoint and the Role of PLK1
The cell cycle is a tightly regulated process that ensures the faithful replication and segregation of genetic material. The G2/M checkpoint is a critical regulatory node that prevents cells from entering mitosis (M phase) with damaged DNA or incompletely replicated chromosomes. A key orchestrator of the G2/M transition and mitotic progression is Polo-like kinase 1 (PLK1).
PLK1 is a serine/threonine kinase with heightened expression during mitosis. Its functions are diverse and crucial for proper cell division, including centrosome maturation, bipolar spindle assembly, chromosome segregation, and cytokinesis[1]. Due to its significant role in cell division and its overexpression in various human cancers—including biliary tract, colorectal, lung, and ovarian cancers—PLK1 has emerged as an attractive therapeutic target[1][2]. Overexpression of PLK1 often correlates with poor patient prognosis[2][3].
Plogosertib (formerly CYC140) is a novel, orally bioavailable small molecule that selectively and potently inhibits PLK1[2][3]. By targeting PLK1, plogosertib disrupts the intricate machinery of mitosis, leading to cell cycle arrest and subsequent apoptosis in cancer cells.
Mechanism of Action: Plogosertib-Induced G2/M Arrest
Plogosertib exerts its anti-cancer effects by interfering with the mitotic functions of PLK1. This inhibition triggers a cascade of events that culminates in a prolonged mitotic arrest, which is detected as an accumulation of cells in the G2/M phase of the cell cycle.
The progression from G2 into mitosis is primarily driven by the activation of the Cyclin B1-CDK1 complex[4][5]. PLK1 plays a pivotal role in this process and subsequent mitotic events. Inhibition of PLK1 by plogosertib disrupts these functions, leading to:
-
Mitotic Checkpoint Activation: Plogosertib treatment promotes the formation of the Mitotic Checkpoint Complex (MCC)[2][6]. The MCC's primary role is to prevent premature separation of sister chromatids by inhibiting the Anaphase-Promoting Complex/Cyclosome (APC/C).
-
Inhibition of APC/C: A sustained MCC signal keeps the APC/C inactive. The APC/C is an E3 ubiquitin ligase essential for targeting key mitotic proteins, including Cyclin B1, for degradation.
-
Stabilization of Cyclin B1: With the APC/C inhibited, Cyclin B1 levels remain high, leading to sustained CDK1 activity. However, due to other PLK1-dependent processes being blocked (e.g., proper spindle formation), the cell cannot complete mitosis.
-
G2/M Arrest and Apoptosis: This state of mitotic disarray results in a prolonged cell cycle arrest in the G2/M phase[1][7]. Unable to resolve this arrest, the cancer cell ultimately undergoes apoptosis[2][6][8].
The following diagram illustrates the signaling pathway affected by plogosertib.
Caption: Plogosertib inhibits PLK1, disrupting the G2/M transition and leading to cell cycle arrest.
Preclinical Efficacy of Plogosertib
Preclinical studies have demonstrated plogosertib's potent anti-tumor activity across various cancer models, consistently showing the induction of G2/M arrest.
Plogosertib has shown significant cytotoxicity in multiple cancer cell lines. In patient-derived organoids (PDOs) from colorectal cancer (CRC), plogosertib was found to be more potent than standard-of-care chemotherapies[1][7]. Studies in biliary tract cancer (BTC) cell lines also confirmed sensitivity to plogosertib, which was enhanced in cells with high expression of the mitotic checkpoint protein BUBR1[2][6].
| Table 1: In Vitro Efficacy of Plogosertib in Colorectal Cancer (CRC) Patient-Derived Organoids | | :--- | :--- | | Compound | IC50 Value (Mean ± SD) | | Plogosertib | 518.86 ± 377.47 nM | | 5-Fluorouracil (5-FU) | 38.87 ± 45.63 µM | | Oxaliplatin | 37.78 ± 39.61 µM | (Data sourced from Zokaasadi, M. et al. 2025 ASCO Gastrointestinal Cancers Symposium)[1]
The anti-tumor effects of plogosertib have been validated in in vivo models. In patient-derived xenograft (PDX) models of CRC, oral administration of plogosertib resulted in significant tumor growth inhibition without causing serious adverse effects[1][7]. Similar efficacy was observed in xenograft models of fibrolamellar hepatocellular carcinoma (FLC), where plogosertib significantly reduced tumor growth[3].
| Table 2: In Vivo Efficacy of Plogosertib in a Colorectal Cancer (CRC) Patient-Derived Xenograft (PDX) Model | | :--- | :--- | | Treatment Group | Dosage & Schedule | Outcome | | Vehicle Control | N/A | Progressive Tumor Growth | | Plogosertib | 40 mg/kg, daily (oral) for 2 weeks (5 days/week) | Significant Tumor Growth Inhibition (p < 0.05) | (Data sourced from Zokaasadi, M. et al. 2025 ASCO Gastrointestinal Cancers Symposium)[1]
Flow cytometry analysis consistently demonstrates that plogosertib treatment leads to a significant accumulation of cells in the G2/M phase, confirming its mechanism of inducing mitotic arrest[1][7]. This arrest is often accompanied by dysfunction in chromosome alignment[1][7].
| Table 3: Effect of Plogosertib on Cell Cycle Distribution in Colorectal Cancer (CRC) Models | | :--- | :--- | | Experimental Model | Observation | | CRC Patient-Derived Xenografts | Significant increase in G2/M cell population (p < 0.05) | (Data sourced from Zokaasadi, M. et al. 2025 ASCO Gastrointestinal Cancers Symposium)[1]
Experimental Protocols
Reproducible and robust experimental methods are crucial for evaluating the effects of compounds like plogosertib. Below are detailed protocols for key assays used to characterize its role in G2/M arrest.
This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.
-
Cell Preparation:
-
Culture cells to the desired confluency and treat with plogosertib or vehicle control for the specified duration.
-
Harvest cells (approx. 1 x 10⁶) by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS) by centrifuging at 300-500 x g for 5 minutes[9].
-
-
Fixation:
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5-10 minutes to remove the ethanol[9].
-
Wash the cell pellet twice with PBS[9].
-
Resuspend the pellet in 500 µL of PI staining solution (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A in PBS)[9]. RNase A is crucial to prevent staining of double-stranded RNA[11].
-
Incubate for 30 minutes at room temperature in the dark[9].
-
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer using a 488 nm laser for excitation[12].
-
Collect fluorescence data (typically in the FL2 or PE-Texas Red channel).
-
Gate on the single-cell population to exclude debris and cell aggregates.
-
Generate a histogram of DNA content and use cell cycle analysis software (e.g., FlowJo, ModFit LT) to quantify the percentage of cells in the G0/G1, S, and G2/M phases[11].
-
Caption: Workflow for cell cycle analysis using flow cytometry.
This technique is used to detect and quantify specific proteins (e.g., Cyclin B1, CDK1, p-Histone H3) to confirm the molecular events underlying G2/M arrest.
-
Sample Preparation (Lysate):
-
Treat cells as described above. Wash cells with ice-cold PBS.
-
Lyse cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors[13].
-
Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with agitation[13].
-
Centrifuge at ~16,000 x g for 20 minutes at 4°C to pellet cell debris. Collect the supernatant[13].
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Protein Transfer:
-
Immunodetection:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding[13][14].
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Cyclin B1, anti-CDK1, anti-phospho-Histone H3) overnight at 4°C with gentle shaking[14].
-
Wash the membrane three times for 5-10 minutes each with TBST[14].
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature[13].
-
Wash the membrane again as in the previous step.
-
-
Detection and Imaging:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Analyze band intensity using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Caption: Standard workflow for Western Blot analysis of cell cycle proteins.
Conclusion
Plogosertib is a potent PLK1 inhibitor that effectively induces G2/M cell cycle arrest in cancer cells. Its mechanism of action involves the disruption of critical mitotic processes, leading to activation of the mitotic checkpoint, mitotic arrest, and subsequent apoptosis. Preclinical data from in vitro and in vivo models of various cancers, including colorectal and biliary tract cancers, have demonstrated its significant anti-tumor efficacy at non-toxic doses[1][2][3]. The ability of plogosertib to induce G2/M arrest is a hallmark of its on-target activity and serves as a key pharmacodynamic endpoint. With ongoing clinical development, plogosertib represents a promising therapeutic strategy for advanced solid tumors and hematological malignancies, particularly those with PLK1 overexpression[3][7].
References
- 1. ascopubs.org [ascopubs.org]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT PLOGOSERTIB IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 4. Mechanisms of G2 Arrest in Response to Overexpression of p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Progressive activation of CyclinB1-Cdk1 coordinates entry to mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PRECLINICAL DATA SHOWING THAT CANCER OF THE BILIARY TRACT IS SENSITIVE TO PLOGOSERTIB - BioSpace [biospace.com]
- 7. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 8. G2/M cell cycle arrest and induction of apoptosis by a stilbenoid, 3,4,5-trimethoxy-4'-bromo-cis-stilbene, in human lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 10. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flow cytometry with PI staining | Abcam [abcam.com]
- 12. Practical Guide for Live Cell Cycle Analysis in Flow Cytometry | AAT Bioquest [aatbio.com]
- 13. bio-rad.com [bio-rad.com]
- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Plogosertib (CYC140): An In-Depth Technical Guide to the Induced Apoptosis Pathway
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Plogosertib (also known as CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, and its overexpression is a common feature in a wide range of human cancers, often correlating with poor prognosis.[2] Plogosertib exerts its anti-neoplastic effects by inducing mitotic arrest, which subsequently leads to the activation of the apoptotic cell death pathway. This technical guide provides a comprehensive overview of the molecular mechanism of Plogosertib-induced apoptosis, supported by preclinical data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.
Core Mechanism of Action: From PLK1 Inhibition to Apoptosis
Plogosertib's primary mechanism of action is the targeted inhibition of PLK1. This inhibition disrupts the normal progression of mitosis, leading to a prolonged cell cycle arrest at the G2/M phase, which ultimately culminates in apoptosis.[3]
Inhibition of PLK1 and Induction of Mitotic Arrest
Plogosertib selectively binds to the ATP-binding pocket of PLK1, preventing the phosphorylation of its downstream substrates that are essential for mitotic progression.[1] A key consequence of PLK1 inhibition by Plogosertib is the disruption of centrosome maturation and bipolar spindle formation. This leads to the characteristic formation of monopolar spindles, a hallmark of PLK1 inhibition, which in turn activates the spindle assembly checkpoint (SAC).[1] The activated SAC prevents the cell from entering anaphase, resulting in a prolonged arrest in mitosis. This sustained mitotic arrest is a critical trigger for the subsequent induction of apoptosis. In preclinical studies, treatment of cancer cells with Plogosertib has been shown to significantly increase the population of cells in the G2/M phase of the cell cycle.[4]
Activation of the Intrinsic Apoptotic Pathway
The prolonged mitotic arrest induced by Plogosertib triggers the intrinsic, or mitochondrial, pathway of apoptosis. While the precise signaling cascade linking mitotic arrest to apoptosis is an area of active investigation, evidence points towards the involvement of the B-cell lymphoma 2 (Bcl-2) family of proteins. Inhibition of PLK1 has been shown to lead to a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax. This shift in the Bcl-2/Bax ratio disrupts the mitochondrial outer membrane potential, leading to the release of cytochrome c into the cytoplasm.
Cytochrome c, in the cytoplasm, associates with apoptotic protease-activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3.[5]
Execution of Apoptosis
Activated effector caspases, primarily caspase-3, are responsible for the execution phase of apoptosis. They cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. A key substrate of caspase-3 is Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by caspase-3 is a well-established marker of apoptosis.[1] Preclinical studies with Plogosertib have consistently demonstrated a dose-dependent increase in the levels of cleaved PARP (cPARP) in cancer cells following treatment, confirming the induction of apoptosis.[1]
Signaling Pathway and Experimental Workflow Diagrams
Quantitative Data from Preclinical Studies
The anti-proliferative and pro-apoptotic activity of Plogosertib has been quantified in numerous preclinical studies across a variety of cancer models.
Table 1: In Vitro Efficacy of Plogosertib
| Cell Line/Model | Cancer Type | Assay | Endpoint | Value | Reference |
| Malignant Cell Lines | Various | Proliferation Assay | IC50 | 14-21 nM | [1] |
| Non-malignant Cell Lines | Various | Proliferation Assay | IC50 | 82 nM | [1] |
| Colorectal Cancer PDOs | Colorectal Cancer | Cell Viability Assay | IC90 | 518.86 nM | |
| KYSE-410 | Esophageal Cancer | Proliferation Assay | IC50 | Not explicitly stated, but dose-dependent inhibition observed | [1] |
Table 2: In Vivo Efficacy of Plogosertib
| Xenograft Model | Cancer Type | Dosage and Schedule | Outcome | % Tumor Growth Inhibition | Reference |
| HL60 | Acute Promyelocytic Leukemia | 40, 54, 67 mg/kg, qd 5/2/5 (oral) | Tumor Growth Inhibition | >87% | [1] |
| OE19 | Esophageal Cancer | 40 mg/kg, qd 5/2 (oral) | Tumor Growth Inhibition | 61% | [1] |
| Colorectal Cancer PDX | Colorectal Cancer | 40 mg/kg, daily for 2 weeks (5 days/week, oral) | Significant Tumor Growth Inhibition | Not explicitly quantified, but significant |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to elucidate the mechanism of Plogosertib-induced apoptosis.
Cell Viability Assay (CellTiter-Glo®)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of appropriate growth medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Plogosertib in growth medium. Remove the existing medium from the wells and add 100 µL of the Plogosertib dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Lysis and Luminescence Reading: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 100 µL of CellTiter-Glo® reagent to each well. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
-
Cell Lysis: Plate cells and treat with various concentrations of Plogosertib for the desired time points (e.g., 2 hours for p-NPM, 24 hours for p-HH3, 72 hours for cPARP).[1] Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies (e.g., rabbit anti-p-NPM, rabbit anti-p-HH3, rabbit anti-cleaved PARP, and a loading control like mouse anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.
Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Harvesting: Treat cells with Plogosertib or vehicle control for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry Acquisition: Incubate the cells in the staining solution for 30 minutes in the dark at room temperature. Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Immunofluorescence for Spindle Morphology
-
Cell Culture and Treatment: Grow cells on glass coverslips and treat with Plogosertib (e.g., 100 nM for 24 hours) or vehicle control.[1]
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block with 1% BSA in PBS for 30 minutes. Incubate with a primary antibody against α-tubulin for 1 hour at room temperature. After washing, incubate with a fluorescently labeled secondary antibody for 1 hour in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using an anti-fade mounting medium.
-
Microscopy and Image Analysis: Visualize the cells using a fluorescence or confocal microscope. Acquire images and analyze the spindle morphology, quantifying the percentage of cells with monopolar spindles.
In Vivo Xenograft Studies
-
Animal Models: Utilize immunodeficient mice (e.g., nude or SCID).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) or implant a fragment of a patient-derived tumor into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer Plogosertib (e.g., 40 mg/kg) or vehicle control orally according to the specified schedule (e.g., daily, 5 days a week).
-
Tumor Measurement and Body Weight Monitoring: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint and Tissue Collection: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptotic markers).
Conclusion
Plogosertib (CYC140) is a promising anti-cancer agent that effectively induces apoptosis in cancer cells through the targeted inhibition of PLK1. Its mechanism of action, involving the induction of mitotic arrest and subsequent activation of the intrinsic apoptotic pathway, is well-supported by preclinical data. The detailed protocols provided in this guide offer a framework for the continued investigation and development of Plogosertib as a potential therapeutic for a variety of malignancies. Further research to fully elucidate the intricate signaling networks downstream of PLK1 inhibition will be crucial for optimizing its clinical application and identifying predictive biomarkers of response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bgmsglobal.com [bgmsglobal.com]
- 3. Plk1 Regulates Both ASAP Localization and Its Role in Spindle Pole Integrity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
The Overexpression of PLK1 in Solid Tumors: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in cell cycle regulation. Its overexpression is a common feature in a wide array of solid tumors and is frequently associated with poor prognosis and resistance to therapy.[1][2] This technical guide provides an in-depth overview of PLK1's role in oncology, focusing on its prevalence in various cancers, its prognostic significance, and its emergence as a key therapeutic target. Detailed experimental protocols for the investigation of PLK1 and visualizations of its intricate signaling pathways are presented to equip researchers and drug development professionals with the necessary tools to further explore this critical oncogene.
Introduction to PLK1
The Polo-like kinase (PLK) family consists of five members (PLK1-5) in humans, with PLK1 being the most extensively studied.[3] PLK1 is a master regulator of mitosis, involved in centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[4][5] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[6] Dysregulation and subsequent overexpression of PLK1 can lead to chromosomal instability, a hallmark of cancer, by overriding critical cell cycle checkpoints.[4][6] This aberrant expression contributes to tumor initiation, progression, and metastasis.[2][6] Consequently, PLK1 has emerged as a highly attractive target for the development of novel anti-cancer therapies.[2][3]
Data Presentation: PLK1 Overexpression and Prognostic Significance in Solid Tumors
Quantitative analysis of PLK1 expression across various solid tumors reveals a consistent pattern of overexpression compared to corresponding normal tissues. This overexpression is often correlated with negative clinical outcomes.
Table 1: PLK1 Expression Levels in Solid Tumors Compared to Normal Tissues [7][8]
| Cancer Type | Full Name | Fold Change (Tumor vs. Normal) | P-Value |
| LUSC | Lung squamous cell carcinoma | 20.8 | 7.41E-157 |
| BRCA | Breast invasive carcinoma | 11.3 | 5.88E-126 |
| LUAD | Lung adenocarcinoma | 9.7 | 1.18E-63 |
| And others... |
This table is a representation of data available from studies analyzing TCGA datasets and may not be exhaustive.
Table 2: Prognostic Significance of High PLK1 Expression in Various Solid Tumors [3]
| Cancer Type | Association with High PLK1 Expression |
| Digestive System Neoplasms | Histopathological classification, primary tumor grade, histological grade, and clinical stages. |
| Breast Cancer | Poor 5-year overall survival, higher histological grade, and lymph node metastasis. |
| Lung Adenocarcinoma | Poor overall survival.[9] |
| Glioma | Poor prognosis.[10] |
| And others... |
Experimental Protocols for PLK1 Investigation
Accurate and reproducible methods are crucial for studying PLK1 expression and function. The following are detailed protocols for key experimental techniques.
Immunohistochemistry (IHC) for PLK1 in Tumor Tissue
IHC is used to visualize PLK1 protein expression and localization within the tumor microenvironment.
Protocol:
-
Tissue Preparation:
-
Fix fresh tumor tissue in 10% neutral buffered formalin for 24-48 hours.
-
Dehydrate the tissue through a series of graded ethanol solutions and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on positively charged slides.[11]
-
-
Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Immerse in xylene (or a xylene substitute) to remove paraffin.
-
Rehydrate through a graded series of ethanol to distilled water.[12]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate buffer (pH 6.0) and heating in a pressure cooker or water bath.[12]
-
-
Immunostaining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., normal goat serum).[11]
-
Incubate with a primary antibody against PLK1 (e.g., mouse monoclonal or rabbit polyclonal) at a predetermined optimal dilution (e.g., 1:500) overnight at 4°C.[11]
-
Wash with a buffer solution (e.g., PBS or TBS).
-
Incubate with a biotinylated secondary antibody corresponding to the primary antibody species.[11]
-
Wash and incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB).[11]
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin to visualize cell nuclei.[11]
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
-
Analysis:
-
Evaluate PLK1 staining intensity and the percentage of positive tumor cells. A scoring system, such as the H-score or immunoreactive score (IRS), can be used for semi-quantitative analysis.[11]
-
Quantitative Polymerase Chain Reaction (qPCR) for PLK1 mRNA Expression
qPCR is a sensitive method to quantify PLK1 mRNA levels in cancer cells or tumor tissues.
Protocol:
-
RNA Extraction:
-
Extract total RNA from cell pellets or homogenized tissue using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA template, forward and reverse primers for PLK1, and a SYBR Green or TaqMan-based qPCR master mix.[14]
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Example human PLK1 primers:
-
Forward: 5'-AAGAGATCCCGGAGGTCCTC-3'
-
Reverse: 5'-GGCACCACACATACAGCATC-3'[15]
-
-
-
Thermal Cycling:
-
Perform the qPCR reaction in a real-time PCR thermal cycler with an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[16]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for PLK1 and the housekeeping gene.
-
Calculate the relative expression of PLK1 using the ΔΔCt method.
-
Western Blotting for PLK1 Protein Detection
Western blotting allows for the detection and semi-quantification of PLK1 protein in cell or tissue lysates.
Protocol:
-
Protein Extraction:
-
Lyse cells or homogenized tissue in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA or Bradford assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 µg of protein lysate by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PLK1 at an appropriate dilution (e.g., 1:1000) overnight at 4°C.[17]
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin) to ensure equal protein loading.[18]
-
-
Analysis:
-
Quantify the band intensities using densitometry software and normalize the PLK1 signal to the loading control.
-
Cell-Based Assays for PLK1 Inhibition
Cell-based assays are essential for evaluating the efficacy of potential PLK1 inhibitors.
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[19]
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the PLK1 inhibitor or a vehicle control (e.g., DMSO).[19]
-
-
Incubation:
-
Incubate the plates for 48-72 hours.[19]
-
-
Viability Assessment:
-
For MTT assay, add MTT reagent and incubate for 2-4 hours. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO) and measure the absorbance at 570 nm.[19]
-
For CellTiter-Glo assay, add the reagent to the wells, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure luminescence using a microplate reader.[20]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the half-maximal inhibitory concentration (IC50) value by plotting the cell viability against the logarithm of the inhibitor concentration.
-
Visualization of PLK1-Related Pathways and Workflows
Graphviz diagrams are provided to illustrate key signaling pathways and experimental workflows related to PLK1.
Caption: PLK1 Signaling in Mitotic Progression.
Caption: Workflow for Investigating PLK1 in Solid Tumors.
Caption: Logical Relationship of PLK1 in Cancer.
Conclusion
The consistent overexpression of PLK1 in a multitude of solid tumors, coupled with its strong association with poor patient outcomes, firmly establishes it as a significant player in oncology.[3] The detailed experimental protocols and visual aids provided in this guide are intended to facilitate further research into the complex roles of PLK1 and to support the development of targeted therapies. As our understanding of PLK1's intricate signaling networks continues to grow, so too will the opportunities for innovative and effective cancer treatments. The ongoing development of specific PLK1 inhibitors holds great promise for the future of personalized cancer medicine.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PLK1, A Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. PLK1 Is a Potential Prognostic Factor Associated with the Tumor Microenvironment in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Polo-like kinase 1 is related with malignant characteristics and inhibits macrophages infiltration in glioma [frontiersin.org]
- 11. Polo-Like Kinase 1(PLK1) Immunohistochemical Expression in Triple Negative Breast Carcinoma: A Probable Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. Polo-like kinase 1 (Plk1) overexpression enhances ionizing radiation-induced cancer formation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. biorxiv.org [biorxiv.org]
- 16. PLK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 17. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Plogosertib: A Deep Dive into its Potent and Selective Inhibition of Polo-like Kinase 1
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of plogosertib (formerly CYC140), a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1). Plogosertib's mechanism of action, its effects on PLK1 activity and cancer cell proliferation, and detailed protocols for key experimental assessments are outlined herein. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction to Plogosertib and Polo-like Kinase 1
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Its functions are critical for centrosome maturation, spindle formation, chromosome segregation, and cytokinesis.[1] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often correlated with poor prognosis, making it an attractive target for therapeutic intervention.[1]
Plogosertib is an orally bioavailable, ATP-competitive inhibitor of PLK1.[2] Its high selectivity and potency against PLK1 lead to mitotic arrest and subsequent apoptosis in cancer cells, demonstrating significant anti-proliferative activity across various preclinical models.[2][3]
Quantitative Analysis of Plogosertib's Activity
The inhibitory activity of plogosertib has been quantified through various in vitro assays, including kinase inhibition and cell proliferation assays.
Table 1: Plogosertib Kinase Inhibitory Activity
| Target | IC50 (nM) | Notes |
| PLK1 | 3 | Plogosertib is a highly potent inhibitor of PLK1.[2] |
| PLK2 | 149 | Over 50-fold more selective for PLK1 than PLK2.[2] |
| PLK3 | 393 | Demonstrates significant selectivity over PLK3.[2] |
Table 2: Plogosertib Anti-proliferative Activity
| Cell Line / Model | IC50 / IC90 (nM) | Cancer Type | Notes |
| Malignant Cell Lines (unspecified) | 14-21 (IC50) | Various | Demonstrates potent anti-proliferative effects in cancer cells.[2] |
| Non-malignant Cell Lines (unspecified) | 82 (IC50) | Normal | Shows preferential activity against malignant cells.[2] |
| Colorectal Cancer Patient-Derived Organoids (PDOs) | 518.86 (IC90) | Colorectal Cancer | Effective in patient-derived models.[4] |
Mechanism of Action and Signaling Pathway
Plogosertib exerts its anti-cancer effects by directly inhibiting the kinase activity of PLK1. This inhibition disrupts the downstream signaling cascade that is essential for mitotic progression.
PLK1 Signaling Pathway
The following diagram illustrates the central role of PLK1 in the G2/M transition and mitosis, a pathway that is effectively blocked by plogosertib.
Caption: PLK1 Signaling Pathway and Plogosertib's Point of Intervention.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of plogosertib's effects.
PLK1 Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescent-based assay to measure the kinase activity of PLK1 and the inhibitory effect of plogosertib.
Materials:
-
Recombinant human PLK1 enzyme
-
PLKtide substrate
-
Kinase Assay Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ATP solution
-
Plogosertib (or other inhibitors)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well plates
Procedure:
-
Prepare Reagents: Dilute the PLK1 enzyme, substrate, and ATP in Kinase Assay Buffer to their desired working concentrations. Prepare serial dilutions of plogosertib.
-
Reaction Setup: In a 384-well plate, add 1 µL of plogosertib dilution or vehicle (DMSO).
-
Add 2 µL of the diluted PLK1 enzyme solution to each well.
-
Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the amount of ADP produced and thus to the PLK1 activity.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
Plogosertib
-
96-well clear bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of plogosertib or vehicle control.
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Western Blotting for PLK1 and Downstream Markers
This protocol is for detecting changes in protein expression and phosphorylation status of PLK1 and its downstream targets.
Materials:
-
Cell lysates from treated and untreated cells
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-Histone H3, anti-PARP)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates using a standard method (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
Materials:
-
Cells treated with plogosertib or vehicle
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI-stained DNA.
-
Data Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in G1, S, and G2/M phases.
Experimental and Logical Workflows
The following diagrams illustrate a typical workflow for evaluating a PLK1 inhibitor like plogosertib and the logical relationship of its mechanism of action.
Experimental Workflow for PLK1 Inhibitor Evaluation
Caption: A typical experimental workflow for the preclinical evaluation of a PLK1 inhibitor.
Logical Relationship of Plogosertib's Mechanism of Action
Caption: The logical cascade of events following the administration of plogosertib.
Conclusion
Plogosertib is a highly potent and selective inhibitor of PLK1 with demonstrated anti-proliferative activity in a range of preclinical cancer models. Its mechanism of action, centered on the induction of mitotic arrest and apoptosis, provides a strong rationale for its continued development as a targeted cancer therapeutic. The experimental protocols and workflows detailed in this guide offer a robust framework for the further investigation of plogosertib and other PLK1 inhibitors.
References
Preclinical Research on Lenvatinib (C23H21ClN4O7) in Oncology: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical research on Lenvatinib (C23H21ClN4O7), a multi-kinase inhibitor with significant anti-tumor activity. The information presented herein is intended for an audience with a strong background in oncology and drug development, focusing on the core preclinical data, experimental methodologies, and mechanisms of action that underpin its clinical application.
Introduction to Lenvatinib
Lenvatinib, with the chemical formula this compound, is an orally active, small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs). It has demonstrated potent and selective inhibitory activity against vascular endothelial growth factor (VEGF) receptors VEGFR1, VEGFR2, and VEGFR3, as well as other RTKs implicated in pathogenic angiogenesis, tumor growth, and cancer progression, including fibroblast growth factor (FGF) receptors FGFR1, FGFR2, FGFR3, and FGFR4; platelet-derived growth factor (PDGF) receptor PDGFRα; and the RET and KIT proto-oncogenes. The multi-targeted nature of Lenvatinib allows it to simultaneously suppress tumor angiogenesis and proliferation, making it an effective therapeutic agent in various solid tumors.
Mechanism of Action
Lenvatinib exerts its anti-cancer effects primarily through the inhibition of key signaling pathways involved in tumor angiogenesis and cell proliferation. The binding of Lenvatinib to the ATP-binding site of these kinases prevents their phosphorylation and subsequent activation of downstream signaling cascades.
Inhibition of Angiogenesis
The primary mechanism of Lenvatinib's anti-angiogenic effect is through the potent inhibition of VEGFR2, the main mediator of VEGF-induced angiogenesis. By blocking VEGFR2 signaling, Lenvatinib inhibits endothelial cell proliferation, migration, and tube formation, leading to a reduction in tumor vascularity and blood supply. It also inhibits VEGFR1 and VEGFR3, which play roles in endothelial cell survival and lymphangiogenesis, respectively.
Inhibition of Tumor Cell Proliferation
Lenvatinib directly inhibits the proliferation of cancer cells by targeting FGFRs, which are often overexpressed or mutated in various tumor types. The FGFR signaling pathway is involved in cell proliferation, differentiation, and survival. By blocking this pathway, Lenvatinib can induce cell cycle arrest and apoptosis in tumor cells. Additionally, its activity against PDGFRα, KIT, and RET contributes to its anti-proliferative effects in specific cancer contexts where these kinases are driving tumor growth.
Quantitative Preclinical Data
The following tables summarize key quantitative data from in vitro and in vivo preclinical studies of Lenvatinib.
Table 1: In Vitro Kinase Inhibitory Activity of Lenvatinib
| Kinase Target | IC50 (nmol/L) |
| VEGFR1 (Flt-1) | 22 |
| VEGFR2 (KDR) | 4 |
| VEGFR3 (Flt-4) | 5.1 |
| FGFR1 | 46 |
| FGFR2 | 32 |
| FGFR3 | 100 |
| FGFR4 | 120 |
| PDGFRα | 51 |
| KIT | 78 |
| RET | 30 |
IC50 values represent the concentration of Lenvatinib required to inhibit 50% of the kinase activity.
Table 2: In Vitro Anti-proliferative Activity of Lenvatinib in Human Cancer Cell Lines
| Cell Line | Cancer Type | Key Target(s) | GI50 (nmol/L) |
| HUVEC | Normal Endothelial | VEGFR2 | 0.83 |
| SNU-16 | Stomach Cancer | FGFR2 amplified | 9.8 |
| NCI-H716 | Colorectal Cancer | FGFR2 amplified | 12 |
| KATO III | Gastric Cancer | FGFR2 amplified | 28 |
| AN3 CA | Endometrial Cancer | FGFR2 mutant | 5.6 |
| MSTO-211H | Mesothelioma | - | >1000 |
GI50 values represent the concentration of Lenvatinib required to inhibit 50% of cell growth.
Table 3: In Vivo Anti-tumor Efficacy of Lenvatinib in Xenograft Models
| Xenograft Model | Cancer Type | Lenvatinib Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| H146 | Small Cell Lung Cancer | 10 | 95 |
| A431 | Epidermoid Carcinoma | 30 | 78 |
| NCI-H460 | Non-Small Cell Lung Cancer | 100 | 65 |
| SNU-16 | Stomach Cancer | 10 | 98 |
| AN3 CA | Endometrial Cancer | 30 | 92 |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of Lenvatinib.
Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of Lenvatinib against a panel of receptor tyrosine kinases.
-
Methodology:
-
Recombinant human kinase domains are incubated with a specific substrate peptide and ATP in a reaction buffer.
-
Lenvatinib is added at various concentrations to the reaction mixture.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at room temperature.
-
The amount of phosphorylated substrate is quantified using an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based method.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
-
Cell Proliferation Assay
-
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of Lenvatinib against various cancer cell lines.
-
Methodology:
-
Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of Lenvatinib or vehicle control.
-
After a 72-hour incubation period, cell viability is assessed using a colorimetric assay such as the sulforhodamine B (SRB) assay or a fluorescence-based assay like the CyQUANT assay.
-
The absorbance or fluorescence intensity is measured, and the GI50 values are calculated from the dose-response curves.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of Lenvatinib in a living organism.
-
Methodology:
-
Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
When tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.
-
Lenvatinib is administered orally once daily at specified doses. The control group receives a vehicle.
-
Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated as the percentage difference in tumor volume or weight between the treated and control groups.
-
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by Lenvatinib and a typical experimental workflow for its preclinical evaluation.
Caption: Lenvatinib's multi-targeted mechanism of action.
Caption: A typical preclinical evaluation workflow for Lenvatinib.
Conclusion
The preclinical data for Lenvatinib (this compound) robustly support its role as a potent multi-kinase inhibitor with significant anti-tumor and anti-angiogenic activities. Its ability to target key drivers of tumor growth and vascularization provides a strong rationale for its clinical development and use in a variety of solid tumors. The experimental protocols and data presented in this guide offer a foundational understanding of the preclinical evidence supporting Lenvatinib's efficacy and mechanism of action. Further research continues to explore its potential in new indications and in combination with other therapeutic agents.
Understanding the Pharmacodynamics of Plogosertib: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib (also known as CYC140) is a potent and selective, orally bioavailable, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1, a serine/threonine kinase, plays a crucial role in the regulation of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[3][4] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][5] This technical guide provides a comprehensive overview of the pharmacodynamics of Plogosertib, detailing its mechanism of action, target engagement, and cellular effects, supported by quantitative data and detailed experimental protocols.
Mechanism of Action
Plogosertib exerts its anti-neoplastic activity by selectively binding to and inhibiting the kinase activity of PLK1.[1][5] This inhibition disrupts the normal progression of mitosis, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis in cancer cells.[5][6] The primary mechanism involves the disruption of mitotic spindle formation, leading to chromosome misalignment and activation of the mitotic checkpoint, which ultimately triggers programmed cell death.[6][7]
Signaling Pathway
Plogosertib targets the PLK1 signaling pathway, a critical regulator of cell division. PLK1 is activated upstream by kinases such as Aurora A and its activity is essential for the activation of Cdc25C, which in turn activates the Cyclin B/CDK1 complex, a key driver of mitotic entry. By inhibiting PLK1, Plogosertib disrupts this cascade, preventing the cell from entering mitosis. Downstream, PLK1 phosphorylates numerous substrates involved in centrosome maturation, spindle assembly, and cytokinesis. Inhibition of these phosphorylation events by Plogosertib leads to mitotic catastrophe and apoptosis.
Quantitative Pharmacodynamic Data
The potency and selectivity of Plogosertib have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
In Vitro Kinase Inhibitory Activity
| Target | IC50 (nM) | Reference |
| PLK1 | 3 | [1] |
| PLK2 | 149 | [1] |
| PLK3 | 393 | [1] |
In Vitro Cellular Proliferation Inhibition
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Malignant Cell Lines (average) | Various | 14-21 | [1] |
| Non-malignant Cell Lines (average) | Non-cancerous | 82 | [1] |
| Colorectal Cancer Patient-Derived Organoids (PDOs) | Colorectal Cancer | 518.86 (IC90) | [6] |
In Vivo Antitumor Activity
| Model | Cancer Type | Dose and Schedule | Tumor Growth Inhibition | Reference |
| Patient-Derived Xenografts (PDX) | Colorectal Cancer | 40 mg/kg, daily, 5 days/week for 2 weeks | Significant | [6] |
| HL60 Xenograft | Promyelocytic Leukemia | 40, 54, 67 mg/kg, qd 5/2/5 | >87% | [1] |
| Solid Tumor Xenografts | Various | 40 mg/kg, qd 5/2/5 | 61% | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
PLK1 Kinase Inhibition Assay
This assay quantifies the ability of Plogosertib to inhibit the enzymatic activity of purified PLK1.
Protocol:
-
Reaction Setup: The kinase reaction is performed in a 384-well plate with a total volume of 5 µL per well.
-
Reaction Mixture: Each well contains 50 µM DTT, 25 ng of purified recombinant PLK1 enzyme, 0.5 µg of a suitable substrate (e.g., casein or a specific peptide substrate like GST-PBIPtide), and 50 µM ATP.[8][9]
-
Compound Addition: Plogosertib is added at designated concentrations. A 5% DMSO solution is used as a positive control (no inhibition), and wells without the enzyme serve as a negative control.[8]
-
Incubation: The plate is incubated for 60 minutes at room temperature to allow the kinase reaction to proceed.[8]
-
Reaction Termination and Detection: 5 µL of ADP-Glo™ reagent is added to each well and incubated for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.[8][10]
-
Signal Generation: 10 µL of kinase detection reagent is added and incubated for 30 minutes to convert the ADP generated by the kinase reaction into ATP, which then produces a luminescent signal via a luciferase reaction.[8][10]
-
Data Analysis: The luminescence is measured using a microplate reader. The percentage of kinase activity is calculated relative to the positive and negative controls. IC50 values are determined by fitting the dose-response data to a suitable sigmoidal curve.[8]
Cellular Proliferation Assay (CellTiter-Glo®)
This assay measures cell viability as an indicator of cell proliferation in response to Plogosertib treatment.
Protocol:
-
Cell Seeding: Cancer cell lines or patient-derived organoids (PDOs) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.[11][12]
-
Compound Treatment: Cells are treated with a range of concentrations of Plogosertib (e.g., 256 pM to 100 µM) for 72 hours.[11][12]
-
Lysis and Signal Generation: After the incubation period, the CellTiter-Glo® reagent is added to each well. This reagent lyses the cells and contains luciferase and its substrate, which generates a luminescent signal proportional to the amount of ATP present, an indicator of metabolically active cells.
-
Data Acquisition: The plate is incubated for a short period to stabilize the luminescent signal, which is then measured using a microplate reader.
-
Data Analysis: The luminescent signal from treated cells is normalized to that of vehicle-treated control cells to determine the percentage of cell viability. IC50 values are calculated from the resulting dose-response curves.[11]
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of Plogosertib in a living organism.
Protocol:
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NOD-scid) are used.[13]
-
Tumor Implantation: Human cancer cell lines or patient-derived tumor fragments (PDX) are implanted subcutaneously or orthotopically into the mice.[11][13]
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). The mice are then randomized into control and treatment groups.[13]
-
Drug Administration: Plogosertib is administered to the treatment group, typically via oral gavage, at a specified dose and schedule (e.g., 40 mg/kg daily, 5 days a week for 2 weeks). The control group receives a vehicle.[6][12]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group. Statistical analysis is performed to determine the significance of the observed effects.[11]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLK1 - Wikipedia [en.wikipedia.org]
- 5. Plogosertib | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Discovery of a novel PLK1 inhibitor with high inhibitory potency using a combined virtual screening strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Direct quantification of polo-like kinase 1 activity in cells and tissues using a highly sensitive and specific ELISA assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.jp [promega.jp]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
Plogosertib's Impact on Mitotic Spindle Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Plogosertib (formerly CYC140) is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a critical serine/threonine kinase that governs multiple stages of mitosis.[1][2] Dysregulation of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[2] Plogosertib's primary mechanism of action involves the disruption of normal mitotic progression, leading to cell cycle arrest and apoptosis in cancer cells. A key aspect of this disruption is its profound impact on the formation and function of the mitotic spindle, the microtubule-based apparatus responsible for chromosome segregation. This technical guide provides an in-depth analysis of Plogosertib's effects on mitotic spindle formation, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying molecular pathways.
Introduction to PLK1 and Mitotic Spindle Formation
Polo-like kinase 1 (PLK1) is a master regulator of cell division. Its functions are essential for the successful execution of mitosis, including mitotic entry, centrosome maturation and separation, bipolar spindle assembly, chromosome segregation, and cytokinesis.[2] The formation of a bipolar mitotic spindle is a highly orchestrated process that begins in prophase. It involves the separation of duplicated centrosomes, which serve as the primary microtubule-organizing centers (MTOCs) in most animal cells, and the subsequent nucleation and organization of microtubules into a bipolar array. This bipolarity is crucial for the attachment of sister chromatids to opposite spindle poles, a prerequisite for their equal segregation into daughter cells.
PLK1 plays a pivotal role in several key steps of this process:
-
Centrosome Maturation: PLK1 is recruited to centrosomes during the G2 phase and is essential for the recruitment of other proteins, such as γ-tubulin, to the pericentriolar material (PCM). This process, known as centrosome maturation, increases the microtubule-nucleating capacity of the centrosomes.
-
Centrosome Separation: Following maturation, PLK1 activity is required for the separation of the duplicated centrosomes. This is achieved, in part, through the phosphorylation of downstream targets that regulate the forces required to push the centrosomes apart.
-
Bipolar Spindle Assembly: PLK1 continues to be active at the spindle poles and kinetochores throughout mitosis, where it regulates microtubule dynamics and the attachment of microtubules to chromosomes.
Plogosertib: A Selective PLK1 Inhibitor
Plogosertib is an orally bioavailable, ATP-competitive inhibitor of PLK1.[1] It exhibits high selectivity for PLK1 over other members of the Polo-like kinase family, PLK2 and PLK3.[1] This selectivity is crucial for minimizing off-target effects and associated toxicities.
Quantitative Data on Plogosertib's Effects
The following tables summarize the key quantitative data regarding the in vitro activity of Plogosertib.
| Parameter | Value | Notes | Reference |
| PLK1 IC50 | 3 nM | In vitro kinase assay | [1] |
| PLK2 IC50 | 149 nM | In vitro kinase assay | [1] |
| PLK3 IC50 | 393 nM | In vitro kinase assay | [1] |
| Cell Line Type | IC50 Range | Treatment Duration | Reference |
| Malignant Cell Lines | 14-21 nM | 72 hours | [1] |
| Non-malignant Cell Lines | 82 nM | 72 hours | [1] |
| Cell Line | Concentration | Treatment Duration | Observed Effect | Reference |
| HeLa | 100 nM | 24 hours | Increased proportion of mitotic cells with monopolar spindles. | [1] |
| KYSE-410 | 0-4 µM | 2 hours | Reduced phosphorylation of the PLK1 substrate, pSer4-nucleophosmin (p-NPM). | [1] |
Mechanism of Action: Disruption of Mitotic Spindle Formation
Plogosertib's primary impact on mitotic spindle formation stems from its inhibition of PLK1's kinase activity. By preventing the phosphorylation of key PLK1 substrates, Plogosertib disrupts the carefully orchestrated sequence of events that lead to the assembly of a functional bipolar spindle.
The most prominent phenotype observed upon Plogosertib treatment is the formation of monopolar spindles .[1] This occurs because the inhibition of PLK1 prevents the separation of duplicated centrosomes.[3][4][5] Instead of migrating to opposite poles of the cell, the centrosomes remain in close proximity, leading to the formation of a radial array of microtubules emanating from a single pole. Cells with monopolar spindles are unable to properly align their chromosomes at a metaphase plate, which triggers the spindle assembly checkpoint (SAC) and leads to a prolonged mitotic arrest. This arrest can ultimately result in apoptotic cell death.
The following diagram illustrates the signaling pathway leading to centrosome separation and how Plogosertib interferes with this process.
Experimental Protocols
Immunofluorescence Staining for Mitotic Spindle Analysis
This protocol describes a general method for visualizing the mitotic spindle and centrosomes in cultured cells treated with Plogosertib.
Materials:
-
Cultured cells (e.g., HeLa)
-
Plogosertib (CYC140)
-
Microscope coverslips
-
Phosphate-buffered saline (PBS)
-
Fixative solution: 4% paraformaldehyde in PBS
-
Permeabilization buffer: 0.5% Triton X-100 in PBS
-
Blocking buffer: 5% bovine serum albumin (BSA) in PBS
-
Primary antibodies:
-
Mouse anti-α-tubulin (for microtubules)
-
Rabbit anti-pericentrin (for centrosomes)
-
-
Secondary antibodies:
-
Goat anti-mouse IgG, conjugated to a green fluorophore (e.g., Alexa Fluor 488)
-
Goat anti-rabbit IgG, conjugated to a red fluorophore (e.g., Alexa Fluor 594)
-
-
DAPI (4',6-diamidino-2-phenylindole) for DNA staining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment: Seed cells on sterile coverslips in a culture dish and allow them to adhere overnight. Treat the cells with the desired concentrations of Plogosertib or vehicle control for the specified duration (e.g., 24 hours).
-
Fixation: Aspirate the culture medium and wash the cells once with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS. Block non-specific antibody binding by incubating the cells in 5% BSA in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary antibodies (anti-α-tubulin and anti-pericentrin) in blocking buffer according to the manufacturer's recommendations. Incubate the cells with the primary antibody solution overnight at 4°C in a humidified chamber.
-
Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the fluorescently labeled secondary antibodies in blocking buffer. Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
DNA Staining: Wash the cells three times with PBS. Incubate the cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature, protected from light.
-
Mounting: Wash the cells twice with PBS. Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophores. Capture images of mitotic cells to assess spindle morphology (bipolar vs. monopolar) and centrosome localization.
Cell Cycle Analysis by Flow Cytometry
This protocol provides a general method for analyzing the cell cycle distribution of cells treated with Plogosertib using propidium iodide (PI) staining.
Materials:
-
Cultured cells
-
Plogosertib (CYC140)
-
PBS
-
Trypsin-EDTA
-
Cold 70% ethanol
-
RNase A solution (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture cells to approximately 70-80% confluency. Treat the cells with the desired concentrations of Plogosertib or vehicle control for the specified duration.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of cold 70% ethanol dropwise to the cell suspension. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 800 x g for 5 minutes. Discard the ethanol and wash the cell pellet once with PBS. Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected following Plogosertib treatment.
Conclusion
Plogosertib's potent and selective inhibition of PLK1 leads to a profound disruption of mitotic spindle formation, characterized by the emergence of monopolar spindles. This defect in a fundamental process of cell division triggers a mitotic arrest and subsequent apoptosis in cancer cells. The data and protocols presented in this technical guide provide a comprehensive overview of Plogosertib's mechanism of action at the cellular and molecular level, highlighting its potential as a targeted therapeutic agent for the treatment of various malignancies. Further research into the dose-dependent effects of Plogosertib on spindle morphology and the identification of additional downstream targets will continue to refine our understanding of this promising anti-cancer drug.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bgmsglobal.com [bgmsglobal.com]
- 3. embopress.org [embopress.org]
- 4. PLK1 regulates centrosome migration and spindle dynamics in male mouse meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PLK1 regulates centrosome migration and spindle dynamics in male mouse meiosis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Plogosertib (CYC140) In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib, also known as CYC140, is a potent, selective, and orally bioavailable small-molecule inhibitor of Polo-like kinase 1 (PLK1)[1][2]. PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, including G2/M checkpoint transition, spindle formation, and cytokinesis[3][4]. Its expression is frequently upregulated in a wide range of human cancers, and higher expression levels often correlate with increased tumor aggressiveness and poor prognosis[3][5][6].
Plogosertib functions as an ATP-competitive inhibitor of PLK1[3][5][6]. By binding to and inhibiting PLK1, plogosertib disrupts mitotic processes, leading to a G2/M cell-cycle arrest and subsequent apoptosis in cancer cells that overexpress PLK1[3][5]. This targeted mechanism makes plogosertib a promising therapeutic agent in oncology. These application notes provide an overview of its in vitro activity and detailed protocols for key assays.
Mechanism of Action: PLK1 Inhibition
Plogosertib selectively targets PLK1, which plays a crucial role in cell division. The inhibition of PLK1 disrupts the orderly progression through mitosis, causing cells to arrest in the G2/M phase. This prolonged mitotic arrest ultimately triggers the intrinsic apoptotic cell death pathway in malignant cells, while non-malignant cells are often less sensitive[2][5][7].
Caption: Plogosertib inhibits PLK1, disrupting mitosis and inducing apoptosis.
Quantitative Data Summary
Plogosertib demonstrates high selectivity and potent anti-proliferative activity across various models.
Table 1: Kinase Inhibitory Activity
| Target | IC₅₀ (nM) | Selectivity vs. PLK1 |
| PLK1 | 3 | - |
| PLK2 | 149 | >50-fold |
| PLK3 | 393 | >130-fold |
| Data sourced from MedChemExpress.[1] |
Table 2: Cellular Anti-proliferative Activity
| Cell Line Type | Assay Duration | IC₅₀ |
| Malignant Cell Lines | 72 h | 14-21 nM |
| Non-malignant Cell Lines | 72 h | 82 nM |
| Colorectal Cancer (CRC) Patient-Derived Organoids | 72 h | 518.86 ± 377.47 nM |
| Data compiled from multiple studies.[1][4] |
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays to characterize the activity of Plogosertib.
Protocol 3.1: Cell Viability Assay (Resazurin-Based)
Principle: This assay measures cell viability by quantifying the metabolic reduction of non-fluorescent resazurin (blue) to the highly fluorescent resorufin (pink) by viable cells. The fluorescence intensity is proportional to the number of living cells. This method was used to evaluate Plogosertib's activity in a panel of over 250 cancer cell lines[5][6].
Materials:
-
Cancer cell lines (e.g., KYSE-410 esophageal cancer cells)[1][8]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Plogosertib (CYC140)
-
DMSO (vehicle control)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Fluorescence plate reader (Ex/Em: ~560/590 nm)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 2,000-5,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X serial dilution of Plogosertib in complete medium. A typical concentration range is 1 nM to 10 µM[4]. Include a DMSO-only vehicle control.
-
Cell Treatment: Remove the seeding medium and add 100 µL of the Plogosertib dilutions or vehicle control to the respective wells.
-
Incubation: Incubate the plate for 72-96 hours at 37°C, 5% CO₂[1][5].
-
Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for 2-4 hours at 37°C.
-
Data Acquisition: Measure fluorescence using a plate reader at Ex/Em ~560/590 nm.
-
Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle control (as 100% viability). Plot the normalized values against the log of Plogosertib concentration and fit a dose-response curve to calculate the IC₅₀ value.
Protocol 3.2: Cell Cycle Analysis by Flow Cytometry
Principle: Plogosertib induces G2/M arrest[4]. This protocol uses propidium iodide (PI), a fluorescent intercalating agent, to stain DNA. The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, allowing for the quantification of cells in different phases of the cell cycle (G1, S, G2/M).
Materials:
-
Cancer cell lines (e.g., OE-21 esophageal cells)[5]
-
6-well plates
-
Plogosertib (CYC140)
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (ice-cold)
-
PI/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed approximately 0.5 x 10⁶ cells per well in 6-well plates and allow them to adhere overnight. Treat cells with Plogosertib (e.g., 100 nM) or DMSO vehicle for 24 hours[1][5].
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant, wash the cell pellet once with cold PBS, and resuspend in 500 µL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash once with PBS. Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample[9].
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. Compare the cell cycle distribution of treated versus control cells.
Protocol 3.3: Western Blot for Pharmacodynamic Markers
Principle: This protocol is used to detect changes in protein expression and phosphorylation that indicate PLK1 inhibition. Key pharmacodynamic markers for Plogosertib include decreased phosphorylation of the PLK1 substrate Nucleophosmin (p-NPM) and increased levels of the mitotic marker phospho-Histone H3 (p-HH3) and the apoptosis marker cleaved PARP (cPARP)[1][5][6].
Materials:
-
Cancer cell lines (e.g., KYSE-410)[1]
-
Plogosertib (CYC140)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane and transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-NPM (Ser4), anti-p-HH3 (Ser10), anti-cleaved PARP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
ECL Chemiluminescence detection substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with Plogosertib (e.g., 0-4 µM) for 2-24 hours[1]. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity and normalize to the loading control (GAPDH).
Experimental Workflows
Visualizing the experimental process can help in planning and execution.
Caption: General workflow for in vitro characterization of Plogosertib.
Caption: Workflow for Western Blot analysis of pharmacodynamic markers.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bgmsglobal.com [bgmsglobal.com]
- 3. Plogosertib | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. bgmsglobal.com [bgmsglobal.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Study of Anticancer Agents in Cancer Cell Lines
Topic: Use of an EGFR Inhibitor (Gefitinib) in Cancer Cell Line Studies as a Representative Antineoplastic Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for an anticancer compound with the precise chemical formula C23H21ClN4O7 did not yield a specific, well-characterized agent with sufficient publicly available data for detailed analysis. Therefore, to fulfill the request for comprehensive application notes and protocols, the well-documented EGFR inhibitor, Gefitinib (C22H24ClFN4O3) , has been selected as a representative compound. The data, pathways, and protocols presented below are specific to Gefitinib and serve as a template for the study of targeted anticancer agents.
Introduction to Gefitinib
Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] It functions by competitively binding to the adenosine triphosphate (ATP)-binding site within the intracellular domain of the EGFR, thereby inhibiting autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] This blockade of EGFR signaling can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.[3][4] Gefitinib has shown significant efficacy in non-small cell lung cancer (NSCLC) patients whose tumors harbor activating mutations in the EGFR gene.[4]
Quantitative Data Summary
The cytotoxic effects of Gefitinib have been evaluated across a range of cancer cell lines, particularly those derived from non-small cell lung cancer. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of a compound. Below is a summary of reported IC50 values for Gefitinib in various NSCLC cell lines.
| Cell Line | Histology | EGFR Mutation Status | Gefitinib IC50 | Reference |
| PC-9 | Adenocarcinoma | Exon 19 Deletion | 77.26 nM | [5] |
| HCC827 | Adenocarcinoma | Exon 19 Deletion | 13.06 nM | [5] |
| H3255 | Adenocarcinoma | L858R | 40 nM | [6] |
| H1666 | Bronchioloalveolar Carcinoma | Wild-Type | 2.0 µM | [6] |
| A549 | Adenocarcinoma | Wild-Type | >10 µM | [6] |
| H441 | Adenocarcinoma | Wild-Type | >10 µM | [6] |
| NR6W | Fibroblast (EGFR-transfected) | Wild-Type | 26 nM (pTyr1173), 57 nM (pTyr992) | [7] |
| NR6wtEGFR | Fibroblast (EGFR-transfected) | Wild-Type | 37 nM (pTyr1173), 37 nM (pTyr992) | [7] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of Gefitinib on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., PC-9, A549)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
Gefitinib (stock solution in DMSO)
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/mL (200 µL per well).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of Gefitinib in complete growth medium from the DMSO stock. Ensure the final DMSO concentration in all wells (including controls) is consistent and non-toxic (typically <0.1%).
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Gefitinib. Include wells with medium and DMSO alone as a vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[8]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the Gefitinib concentration to determine the IC50 value.
-
Western Blot Analysis for Protein Expression and Phosphorylation
This protocol is for assessing the effect of Gefitinib on the expression and phosphorylation of key proteins in the EGFR signaling pathway.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
Gefitinib
-
EGF (Epidermal Growth Factor)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK, anti-BIM, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum-starve the cells for 24 hours if investigating ligand-stimulated phosphorylation.[8]
-
Pre-treat the cells with desired concentrations of Gefitinib for a specified time (e.g., 2 hours).[9]
-
Stimulate the cells with EGF (e.g., 10 ng/mL) for a short period (e.g., 5 minutes) if applicable.[8]
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Gefitinib Mechanism of Action
Caption: Gefitinib inhibits EGFR signaling and downstream pathways.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for determining IC50 using an MTT assay.
Western Blotting Experimental Workflow
Caption: General workflow for Western Blot analysis.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 3. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gefitinib | Cell Signaling Technology [cellsignal.com]
- 10. Gefitinib enhances the anti-tumor immune response against EGFR-mutated NSCLC by upregulating B7H5 expression and activating T cells via CD28H - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of PLK1 Inhibition by Plogosertib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the inhibition of Polo-like kinase 1 (PLK1) by Plogosertib (also known as Volasertib). This document includes an overview of the PLK1 signaling pathway, the mechanism of action of Plogosertib, detailed experimental protocols, and expected outcomes with quantitative data representation.
Introduction to PLK1 and Plogosertib
Polo-like kinase 1 (PLK1) is a critical serine/threonine kinase that plays a pivotal role in regulating multiple stages of mitosis, including mitotic entry, centrosome maturation, spindle formation, and cytokinesis.[1][2] Its expression is tightly regulated throughout the cell cycle, peaking during the G2/M phase.[1] Due to its essential role in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated levels often correlate with poor prognosis, making it an attractive target for cancer therapy.[1][3]
Plogosertib (CYC140) is a potent and selective, ATP-competitive inhibitor of PLK1 with an IC50 of 3 nM.[4][5] By binding to the ATP-binding pocket of PLK1, Plogosertib disrupts its catalytic activity, leading to a cascade of downstream effects.[4] Inhibition of PLK1 by Plogosertib results in a G2/M cell cycle arrest, the formation of monopolar spindles, and ultimately, the induction of apoptosis in cancer cells.[4][5][6]
PLK1 Signaling Pathway and Inhibition by Plogosertib
The activation of PLK1 is a key event for mitotic entry. Upstream kinases such as Aurora A, in conjunction with its cofactor Bora, phosphorylate and activate PLK1.[2][7] Once activated, PLK1 phosphorylates a multitude of downstream substrates to orchestrate mitotic progression. Key substrates include CDC25C, WEE1, and components of the anaphase-promoting complex (APC).[2][8] Plogosertib's inhibition of PLK1 disrupts these phosphorylation events, leading to mitotic arrest.
Quantitative Analysis of Plogosertib's Effects
The efficacy of Plogosertib can be quantified by assessing its impact on cell viability and the expression of key cell cycle and apoptotic markers.
| Cell Line | Plogosertib (Volasertib) IC50 | Key Findings | Reference |
| Various Cancer Cell Lines | 11-37 nM | Potent inhibition of proliferation across multiple cancer cell lines. | [9] |
| Colorectal Cancer Patient-Derived Organoids | 518.86 ± 377.47 nM | More potent than standard-of-care agents 5FU and oxaliplatin. | [6] |
| Non-Small-Cell Lung Cancer (NSCLC) | 0-20 nM (treatment range) | Induced a significant G2/M phase block. | [10] |
| Glioblastoma Stem Cells | Nanomolar range | Potently inhibited proliferation. | [11] |
| Marker | Effect of Plogosertib Treatment | Expected Outcome | Reference |
| p-PLK1 (Thr210) | Inhibition of auto-phosphorylation | Decrease | [12] |
| p-Histone H3 (Ser10) | Mitotic arrest marker | Increase | [5][11] |
| Cleaved PARP | Apoptosis indicator | Increase | [5][11] |
| Cyclin B1 | G2/M checkpoint protein | Accumulation | [7] |
Western Blot Protocol for Analyzing PLK1 Inhibition
This protocol provides a detailed methodology for assessing the effects of Plogosertib on PLK1 activity and downstream signaling pathways in cultured cancer cells.
Experimental Workflow
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., HeLa, A549, HCT116)
-
Plogosertib (Volasertib): Stock solution in DMSO
-
Cell Culture Medium and Supplements
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis Buffer containing protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli Sample Buffer (4x)
-
SDS-PAGE Gels (e.g., 4-15% gradient gels)
-
PVDF Membranes
-
Blocking Buffer: 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Primary Antibodies:
-
Rabbit anti-PLK1
-
Rabbit anti-phospho-PLK1 (Thr210)
-
Rabbit anti-Histone H3
-
Rabbit anti-phospho-Histone H3 (Ser10)
-
Rabbit anti-PARP
-
Rabbit anti-cleaved PARP
-
Mouse anti-β-Actin or anti-GAPDH (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Enhanced Chemiluminescence (ECL) Substrate
Detailed Protocol
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with varying concentrations of Plogosertib (e.g., 0, 10, 50, 100 nM) for a specified time (e.g., 24, 48 hours). Include a DMSO-only vehicle control.
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer (supplemented with protease and phosphatase inhibitors) to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times for 10 minutes each with TBST.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometric analysis of the protein bands using appropriate software (e.g., ImageJ). Normalize the intensity of the target protein bands to the loading control (β-Actin or GAPDH).
-
Expected Results and Interpretation
Upon treatment with Plogosertib, a dose-dependent inhibition of PLK1 activity is expected. This can be visualized on a Western blot through the following changes:
-
Decreased p-PLK1 (Thr210): As Plogosertib is an ATP-competitive inhibitor, it will prevent the autophosphorylation of PLK1 at Threonine 210, a key marker of its activation. However, G2/M arrest can sometimes lead to an accumulation of phosphorylated PLK1, so careful time-course experiments are recommended.[12]
-
Increased p-Histone H3 (Ser10): Inhibition of PLK1 leads to mitotic arrest, causing an accumulation of cells in the M phase. Phosphorylation of Histone H3 at Serine 10 is a well-established marker for mitosis, and its levels are expected to increase.[5][11]
-
Increased Cleaved PARP: The induction of apoptosis following mitotic catastrophe will result in the cleavage of PARP by caspases. An increase in the cleaved form of PARP is a hallmark of apoptosis.[5][11]
-
No change in total PLK1, Histone H3, or loading control: The total protein levels of PLK1 and Histone H3, as well as the loading control, should remain relatively constant across different treatment conditions, ensuring that observed changes in phosphorylation or cleavage are not due to variations in protein loading.
By quantifying these changes, researchers can effectively determine the potency and mechanism of action of Plogosertib in their specific cellular models. This data is crucial for preclinical drug development and for understanding the molecular consequences of PLK1 inhibition.
References
- 1. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 3. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Plogosertib | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. ascopubs.org [ascopubs.org]
- 7. Polo-like kinase 1 inhibition in NSCLC: mechanism of action and emerging predictive biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. In vitro study of the Polo‐like kinase 1 inhibitor volasertib in non‐small‐cell lung cancer reveals a role for the tumor suppressor p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Cycle Analysis Using Plogosertib and Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib (formerly CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] PLK1 is a serine/threonine kinase that plays a crucial role in various stages of mitosis, including centrosome maturation, spindle formation, and cytokinesis.[3][4] Overexpression of PLK1 is a common feature in many human cancers and is often associated with poor prognosis.[1] Plogosertib, by inhibiting PLK1, disrupts the normal cell cycle, leading to a G2/M phase arrest and subsequent apoptosis in cancer cells, making it a promising therapeutic agent.[1][5]
These application notes provide a detailed protocol for analyzing the effects of Plogosertib on the cell cycle of cancer cells using flow cytometry with propidium iodide (PI) staining.
Signaling Pathway of PLK1 in Mitosis
The following diagram illustrates the central role of PLK1 in regulating the cell cycle, a process that is targeted by Plogosertib.
Caption: PLK1 signaling pathway and its inhibition by Plogosertib.
Experimental Protocols
Materials
Reagents:
-
Plogosertib (Cyclacel Pharmaceuticals)
-
Cancer cell line of interest (e.g., HeLa, A549, or a relevant cancer cell line)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
-
RNase A (100 µg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) for Plogosertib stock solution
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer
-
Vortex mixer
-
Hemocytometer or automated cell counter
-
Micropipettes and sterile tips
-
Sterile culture plates and flasks
-
Flow cytometry tubes
Cell Culture and Treatment
-
Culture the selected cancer cell line in complete medium in a 37°C incubator with 5% CO2.
-
Seed the cells in 6-well plates at a density that will allow them to be in the exponential growth phase at the time of treatment.
-
Prepare a stock solution of Plogosertib in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. A vehicle control (DMSO) should be prepared at the same final concentration as the highest Plogosertib concentration.
-
Once the cells have adhered and are in the exponential growth phase, replace the medium with fresh medium containing the desired concentrations of Plogosertib or vehicle control.
-
Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
Sample Preparation for Flow Cytometry
-
Harvest Cells:
-
For adherent cells, aspirate the medium and wash the cells once with PBS.
-
Add Trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to inactivate the trypsin.
-
Transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Fixation:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Fix the cells at -20°C for at least 2 hours. Cells can be stored at -20°C for several weeks.
-
-
Propidium Iodide Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol.
-
Wash the cell pellet with 5 mL of PBS and centrifuge again.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis
-
Instrument Setup:
-
Set up the flow cytometer to measure the fluorescence of propidium iodide (typically excited by a 488 nm laser and detected using a bandpass filter around 617 nm).
-
Ensure the flow cytometer is calibrated and compensated if necessary (though for single-color PI analysis, compensation is not usually required).
-
-
Data Acquisition:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Acquire data for at least 10,000-20,000 events per sample.
-
Use a low flow rate to ensure accurate data collection.
-
Gate on the single-cell population using forward scatter (FSC) and side scatter (SSC) to exclude doublets and debris.
-
-
Data Analysis:
-
Analyze the PI fluorescence histogram to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
-
Use appropriate cell cycle analysis software (e.g., FlowJo, FCS Express) to model the cell cycle distribution.
-
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for cell cycle analysis with Plogosertib.
Caption: A streamlined workflow for Plogosertib cell cycle analysis.
Data Presentation
The following tables provide representative data from studies on PLK1 inhibitors, demonstrating the expected dose-dependent increase in the G2/M population. Note: This data is for the PLK1 inhibitors Volasertib and BI 2536, not Plogosertib, but illustrates the anticipated outcome.
Table 1: Effect of Volasertib on Cell Cycle Distribution in A549 Lung Cancer Cells (24-hour treatment)
| Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 55.2 | 25.1 | 19.7 |
| 5 | 42.1 | 20.3 | 37.6 |
| 10 | 30.5 | 15.8 | 53.7 |
| 20 | 18.9 | 10.2 | 70.9 |
Table 2: Effect of BI 2536 on Cell Cycle Distribution in DU145 Prostate Cancer Cells (24-hour treatment)
| Concentration (nM) | % G1 Phase | % S Phase | % G2/M Phase |
| 0 (Control) | 60.3 | 22.5 | 17.2 |
| 10 | 45.1 | 18.9 | 36.0 |
| 50 | 28.7 | 12.4 | 58.9 |
| 100 | 15.6 | 8.1 | 76.3 |
Expected Outcomes
Treatment of cancer cells with Plogosertib is expected to result in a dose- and time-dependent accumulation of cells in the G2/M phase of the cell cycle, with a corresponding decrease in the percentage of cells in the G1 and S phases. This G2/M arrest is a direct consequence of PLK1 inhibition and is a hallmark of this class of anti-cancer agents.
The following diagram illustrates the expected logical relationship between Plogosertib treatment and the resulting cell cycle arrest.
Caption: Logical flow of Plogosertib's mechanism of action.
Conclusion
This application note provides a comprehensive guide for researchers to effectively analyze the cell cycle effects of Plogosertib using flow cytometry. The provided protocols and expected outcomes will aid in the design and interpretation of experiments aimed at understanding the mechanism of action of this promising anti-cancer agent. The ability to quantify the G2/M arrest induced by Plogosertib is a critical step in its preclinical and clinical development.
References
Plogosertib (CYC140) for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib (also known as CYC140) is a potent and selective, ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a serine/threonine kinase that plays a critical role in the regulation of mitosis, including mitotic entry, spindle formation, and cytokinesis.[3][4] Overexpression of PLK1 is observed in a wide range of human cancers and is often associated with a poor prognosis.[3][4] Plogosertib's targeted inhibition of PLK1 leads to disruption of the cell cycle at the G2/M phase, ultimately inducing apoptosis in cancer cells.[3][5] These characteristics make Plogosertib a promising candidate for anti-cancer therapy and a valuable tool for high-throughput screening (HTS) to identify sensitive cancer types and synergistic drug combinations.
These application notes provide detailed protocols for utilizing Plogosertib in HTS applications, focusing on cell-based viability assays.
Mechanism of Action and Signaling Pathway
Plogosertib selectively binds to the ATP-binding pocket of PLK1, preventing the phosphorylation of its downstream substrates. This inhibition disrupts the formation and function of the mitotic spindle, leading to a prolonged mitotic arrest and subsequent activation of the apoptotic cascade.
Quantitative Data Summary
The following tables summarize the in vitro activity of Plogosertib.
Table 1: Plogosertib Kinase Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. PLK1 |
| PLK1 | 3 | - |
| PLK2 | 149 | >50-fold |
| PLK3 | 393 | >130-fold |
Data sourced from MedChemExpress.[1]
Table 2: Plogosertib Anti-proliferative Activity in Cancer Cell Lines
| Cell Line Category | IC50 Range (nM) | Notes |
| Malignant Cell Lines | 14 - 21 | 72-hour incubation. |
| Non-malignant Cell Lines | 82 | 72-hour incubation. |
| Esophageal Cancer Cell Lines | Varies | Sensitivity correlates with apoptosis induction. |
| Colorectal Cancer Patient-Derived Organoids | IC90 = 518.86 nM | - |
Data compiled from multiple sources.[1][6][7]
High-Throughput Screening Workflow
A typical HTS workflow for evaluating the anti-proliferative effects of Plogosertib on a panel of cancer cell lines is outlined below.
Experimental Protocols
Protocol 1: High-Throughput Cell Viability Screening using CellTiter-Glo® Luminescent Assay
This protocol is designed for determining the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells. The assay is suitable for automated HTS in multiwell plate formats.[3]
Materials:
-
Plogosertib (CYC140)
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well or 384-well microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of Plogosertib in DMSO.
-
Perform serial dilutions of the Plogosertib stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve. A typical concentration range is 0.01 nM to 10 µM.
-
Using an automated liquid handler, dispense the diluted Plogosertib and vehicle control (medium with the same percentage of DMSO) into the wells of the opaque-walled microplates.
-
-
Cell Seeding:
-
Harvest and count cells from routine culture.
-
Resuspend the cells in fresh culture medium to the desired seeding density (optimized for each cell line to ensure exponential growth during the assay period).
-
Dispense the cell suspension into the wells of the microplates containing the pre-plated compound.
-
-
Incubation:
-
Assay Execution:
-
Equilibrate the microplates and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plates at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the background luminescence (from wells with medium only).
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized data against the logarithm of the Plogosertib concentration and fit a dose-response curve to calculate the IC50 value.
-
Protocol 2: High-Throughput Cell Viability Screening using Resazurin-Based Assay
This protocol utilizes the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.
Materials:
-
Plogosertib (CYC140)
-
Cancer cell lines of interest
-
Appropriate cell culture medium and supplements
-
Black, clear-bottom 96-well or 384-well microplates
-
Resazurin sodium salt
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of resazurin (e.g., 0.15 mg/mL) in sterile PBS and filter-sterilize. Store protected from light.
-
-
Compound and Cell Plating:
-
Follow the same steps for compound preparation and cell seeding as described in Protocol 1, using black, clear-bottom microplates.
-
-
Incubation:
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for the desired duration (e.g., 72 hours).
-
-
Assay Execution:
-
Add a pre-determined volume of the resazurin solution to each well (e.g., 10-20 µL for a 100 µL well volume).
-
Incubate the plates for 1-4 hours at 37°C, protected from light. The optimal incubation time should be determined for each cell line.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence of each well using a plate reader with an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.
-
Perform data analysis as described in Protocol 1 to determine the IC50 values.
-
Pharmacodynamic Marker Analysis
To confirm the on-target activity of Plogosertib in a high-throughput or secondary screening setting, the phosphorylation status of PLK1 substrates can be assessed.
A reduction in the phosphorylation of PLK1 substrates such as pSer4-nucleophosmin (p-NPM) and an increase in the mitotic marker phospho-histone H3 (p-HH3) are indicative of PLK1 inhibition by Plogosertib.[1] These markers can be quantified using high-content imaging, flow cytometry, or plate-based immunoassays.
Conclusion
Plogosertib (CYC140) is a valuable tool for high-throughput screening in cancer research. The provided protocols for cell viability assays offer robust and scalable methods for identifying cancer cell lines sensitive to PLK1 inhibition and for screening for synergistic drug combinations. The analysis of pharmacodynamic markers can further validate the mechanism of action of Plogosertib in cellular contexts. These applications will aid in the continued development and characterization of Plogosertib as a potential anti-cancer therapeutic.
References
- 1. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. promega.com [promega.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 4. bgmsglobal.com [bgmsglobal.com]
- 5. Resazurin Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 6. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. ch.promega.com [ch.promega.com]
Application Notes and Protocols for Plogosertib in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib (formerly CYC140) is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3] Plogosertib's mechanism of action involves the disruption of mitotic processes, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[1][4] Three-dimensional (3D) tumor spheroid models offer a more physiologically relevant in vitro system compared to traditional 2D cell cultures, recapitulating aspects of the tumor microenvironment, including cell-cell interactions, nutrient and oxygen gradients, and drug penetration barriers. These application notes provide a framework for utilizing Plogosertib in 3D tumor spheroid and organoid models to evaluate its anti-cancer efficacy.
Data Presentation
The following table summarizes the available quantitative data on the efficacy of Plogosertib in a 3D cancer model.
| Model System | Cancer Type | Metric | Value | Reference |
| Patient-Derived Organoids (PDOs) | Colorectal Cancer | IC90 | 518.86 nM | [1] |
Signaling Pathway of Plogosertib Action
Plogosertib exerts its therapeutic effect by targeting the PLK1 signaling pathway, which is a master regulator of mitosis. The diagram below illustrates the key steps in this pathway and the point of intervention by Plogosertib.
References
Application Notes and Protocols for Plogosertib (CYC140) in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and methodologies for investigating the therapeutic potential of Plogosertib (CYC140), a selective and potent Polo-like kinase 1 (PLK1) inhibitor, in combination with various chemotherapy agents. The protocols outlined below are based on established preclinical models and assays to evaluate synergistic anti-tumor effects.
Introduction
Plogosertib (CYC140) is an orally bioavailable, small molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3][4][5] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1][2][4][5] Plogosertib selectively inhibits PLK1 with a reported IC50 of 3 nM, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3] Preclinical studies have demonstrated the single-agent efficacy of Plogosertib in various tumor xenograft models.[1][2][3][4][5]
The combination of targeted agents like Plogosertib with standard-of-care chemotherapy is a promising strategy to enhance therapeutic efficacy and overcome drug resistance. This document details the preclinical evidence for combining PLK1 inhibitors with taxanes, platinum-based agents, and antimetabolites, and provides protocols for assessing the synergistic potential of Plogosertib with these agents.
Scientific Rationale for Combination Therapy
The inhibition of PLK1 by Plogosertib disrupts critical steps in mitosis, making cancer cells more susceptible to the DNA-damaging or microtubule-disrupting effects of chemotherapy. This provides a strong rationale for combining Plogosertib with agents that induce mitotic stress or DNA damage. Preclinical studies with other PLK1 inhibitors have shown synergistic anti-tumor activity when combined with various chemotherapy drugs.[6][7][8][9][10]
Signaling Pathway: PLK1 Inhibition and Mitotic Arrest
Plogosertib's mechanism of action centers on the inhibition of PLK1, which plays a crucial role in several stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. By inhibiting PLK1, Plogosertib induces a prolonged mitotic arrest, ultimately leading to apoptotic cell death.
References
- 1. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT PLOGOSERTIB IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cyclacel Pharmaceuticals, Inc. Announces Publication of Preclinical Data Showing That Plogosertib Is Active in Aard-To-Treat Sub Type of Liver Cancer | MarketScreener [marketscreener.com]
- 5. bgmsglobal.com [bgmsglobal.com]
- 6. Polo-like kinase 1 (Plk1) inhibition synergizes with taxanes in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PLK1 inhibition-based combination therapies for cancer management - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Plogosertib's Anti-Tumor Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Plogosertib is a potent and selective small molecule inhibitor of Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide range of human cancers and is often associated with poor prognosis.[1] Plogosertib exerts its anti-tumor effects by disrupting mitotic progression, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[2][3] Preclinical studies have demonstrated the efficacy of Plogosertib in various cancer models, including colorectal cancer, biliary tract cancer, and leukemias.[3][4][5] In vivo imaging provides a powerful, non-invasive tool to longitudinally monitor and quantify the anti-tumor activity of Plogosertib in preclinical models. This document provides detailed application notes and protocols for imaging the in vivo efficacy of Plogosertib.
Mechanism of Action Signaling Pathway
Plogosertib targets PLK1, a key regulator of multiple stages of mitosis. Inhibition of PLK1 disrupts the formation of the mitotic spindle, chromosome segregation, and cytokinesis, ultimately leading to mitotic arrest and programmed cell death (apoptosis).
References
- 1. Onvansertib inhibits the proliferation and improves the cisplatin-resistance of lung adenocarcinoma via β-catenin/c-Myc signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Rapid and Quantitative Assessment of Cancer Treatment Response Using In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The polo-like kinase 1 inhibitor volasertib synergistically increases radiation efficacy in glioma stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Plogosertib Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with Plogosertib, a potent and selective PLK1 inhibitor.
Troubleshooting Guides
This section offers guidance on common experimental hurdles and provides detailed protocols for key assays.
Issue 1: Reduced Plogosertib Efficacy in Cancer Cell Lines
Possible Cause: Intrinsic or acquired resistance to Plogosertib.
Troubleshooting Steps:
-
Confirm Plogosertib Activity:
-
Action: Verify the identity and purity of your Plogosertib compound using analytical methods like HPLC-MS.
-
Rationale: Compound degradation or impurity can lead to reduced efficacy.
-
-
Assess PLK1 Expression and Activity:
-
Action: Perform Western blotting to determine the protein levels of total PLK1 and its active, phosphorylated form (p-PLK1 T210) in your cell lines.
-
Rationale: Plogosertib's primary target is PLK1. Low or absent expression may explain the lack of response.
-
-
Evaluate Potential Resistance Mechanisms:
-
Action: Investigate known mechanisms of resistance to PLK1 inhibitors.
-
MDR1 (P-glycoprotein) Expression: Use Western blotting or qPCR to assess the expression of the multidrug resistance protein 1 (MDR1). Overexpression of this efflux pump can reduce intracellular drug concentration.[1][2]
-
PLK1 Gene Mutations: Sequence the ATP-binding domain of the PLK1 gene in your resistant cell lines to identify potential mutations that prevent Plogosertib binding.[1]
-
AXL/TWIST1 Pathway Activation: Analyze the expression of AXL and TWIST1 via Western blotting or qPCR. Activation of this pathway has been linked to resistance to other PLK1 inhibitors and is associated with an epithelial-to-mesenchymal transition (EMT) phenotype.[2][3]
-
BUBR1 Expression Levels: In biliary tract cancer (BTC) cells, low expression of the mitotic checkpoint protein BUBR1 has been correlated with reduced sensitivity to Plogosertib.[4] Assess BUBR1 protein levels by Western blot.
-
-
Experimental Workflow for Investigating Reduced Efficacy
References
Optimizing Plogosertib Dosage for In Vivo Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Plogosertib (formerly CYC140) dosage for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Plogosertib?
A1: Plogosertib is a selective and potent inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a serine/threonine kinase that plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis.[2] By inhibiting PLK1, Plogosertib disrupts the process of cell division, leading to a prolonged mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2] This targeted action makes it a promising agent for various cancers that overexpress PLK1.
Q2: What is a recommended starting dosage and administration route for Plogosertib in mouse xenograft models?
A2: Based on preclinical studies, a frequently used and effective dosage of Plogosertib is 40 mg/kg, administered daily via oral gavage .[3][4][5] A common treatment schedule is a 5-days-on, 2-days-off regimen for a duration of 2 to 4 weeks.[3][4][5]
Q3: How should Plogosertib be formulated for oral administration in mice?
A3: A commonly used vehicle for the oral formulation of Plogosertib and other kinase inhibitors is a mixture of:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline[1]
It is crucial to ensure the compound is fully dissolved to achieve consistent dosing. Sonication may be required to aid dissolution.
Troubleshooting Guide
Q1: I am observing significant weight loss or signs of toxicity in my mice. What should I do?
A1: Toxicity with PLK1 inhibitors can occur, often due to their potent anti-proliferative effects on rapidly dividing normal tissues, such as the bone marrow. This can lead to side effects like neutropenia and thrombocytopenia.[6]
-
Monitor animal health closely: Daily monitoring of body weight, food and water intake, and general appearance is critical.
-
Dose reduction or interruption: If significant toxicity is observed (e.g., >15-20% body weight loss), consider reducing the dose or interrupting the treatment for a few days to allow for recovery.
-
Supportive care: Ensure easy access to food and water. In some cases, supportive care measures may be necessary after consulting with veterinary staff.
-
Evaluate hematological parameters: If toxicity is suspected to be hematological, a complete blood count (CBC) can be performed at the end of the study or in satellite groups to assess for myelosuppression.
Q2: My in vivo study is not showing the expected tumor growth inhibition. What are the possible reasons?
A2: Several factors could contribute to a lack of efficacy:
-
Formulation and administration:
-
Incomplete dissolution: Ensure Plogosertib is fully dissolved in the vehicle. Precipitation can lead to inaccurate dosing.
-
Improper gavage technique: Incorrect oral gavage can result in the compound being delivered to the lungs instead of the stomach, or incomplete delivery. Ensure personnel are properly trained.
-
-
Tumor model:
-
Insensitivity of the cell line/PDX model: Not all tumor models are sensitive to PLK1 inhibition. Confirm the sensitivity of your chosen model in vitro before initiating in vivo studies.
-
Tumor burden: Initiating treatment when tumors are very large may reduce the perceived efficacy. It is generally recommended to start treatment when tumors are well-established but not overly large (e.g., 100-200 mm³).
-
-
Pharmacokinetics:
-
Poor bioavailability: Although Plogosertib is orally bioavailable, factors such as the mouse strain or diet could potentially influence its absorption.
-
Q3: How can I confirm that Plogosertib is hitting its target in my in vivo study?
A3: Pharmacodynamic (PD) studies are essential to confirm target engagement.
-
Phospho-Histone H3 (p-H3) analysis: Inhibition of PLK1 leads to mitotic arrest, which can be visualized by an increase in the mitotic marker phospho-Histone H3 (Ser10) in tumor tissue. This can be assessed by immunohistochemistry (IHC) or western blotting.
-
Cell cycle analysis: Tumor samples can be collected and processed for flow cytometry to analyze the cell cycle distribution. An increase in the G2/M population is indicative of Plogosertib's mechanism of action.[4][5]
-
Downstream PLK1 substrate phosphorylation: A more specific marker of PLK1 inhibition is the phosphorylation status of its downstream substrates, such as NPM (Nucleophosmin). Reduced levels of phosphorylated NPM (p-NPM) in tumor tissue would indicate target engagement.
Data Presentation
Table 1: Preclinical In Vivo Efficacy of Plogosertib
| Tumor Model | Dosage and Schedule | Administration Route | Outcome | Reference |
| Colorectal Cancer PDX | 40 mg/kg, daily, 5 days/week for 2 weeks | Oral Gavage | Significant tumor growth inhibition vs. vehicle | [3][4][5] |
| Acute Leukemia & Solid Tumors | 40 mg/kg, daily, 5 days on/2 days off | Oral Gavage | Tumor growth inhibition | [1] |
Table 2: Preclinical Pharmacokinetic Parameters of a Plogosertib-related Compound
| Compound | Dose (mg/kg) | Route | Cmax (ng/mL) | AUC (hr*ng/mL) | Clearance (mL/h/kg) | Animal Model | Reference |
| "Coumpond A7" | 1 | Oral | 453 | 377 | 2445 | Mouse | [1] |
Note: "Coumpond A7" is likely an early-stage compound in the same series as Plogosertib. These values provide an initial estimate, but specific pharmacokinetic studies for Plogosertib at 40 mg/kg are recommended.
Experimental Protocols
1. In Vivo Tumor Xenograft Study
-
Animal Model: Immunocompromised mice (e.g., NOD-SCID or athymic nude mice).
-
Cell Line/PDX: Subcutaneously implant cancer cells or patient-derived xenograft fragments.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and vehicle control groups.
-
Treatment Administration:
-
Prepare Plogosertib formulation (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline) at the desired concentration.
-
Administer 40 mg/kg Plogosertib or vehicle control daily via oral gavage according to the desired schedule (e.g., 5 days on, 2 days off).
-
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised and weighed.
-
Pharmacodynamic Analysis: A subset of animals can be used for pharmacodynamic studies. Tumors should be collected at specific time points after the final dose for analysis of biomarkers such as p-H3 or for cell cycle analysis.
2. Western Blot for Phospho-Histone H3
-
Sample Preparation: Homogenize excised tumor tissue in RIPA buffer with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Loading Control: Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
3. Flow Cytometry for Cell Cycle Analysis
-
Single-Cell Suspension: Dissociate excised tumor tissue into a single-cell suspension using enzymatic digestion and mechanical disruption.
-
Fixation: Fix the cells in ice-cold 70% ethanol and store at -20°C.
-
Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.
-
Data Acquisition: Analyze the stained cells using a flow cytometer, acquiring at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: PLK1 Signaling Pathway and Inhibition by Plogosertib.
Caption: In Vivo Experimental Workflow for Plogosertib Efficacy and PD Studies.
Caption: Troubleshooting Logic for In Vivo Plogosertib Studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 4. ascopubs.org [ascopubs.org]
- 5. The effect of deuterated PLK1 inhibitor on its safety and efficacy in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Troubleshooting Plogosertib (CYC140) off-target effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Plogosertib (CYC140), a selective Polo-like kinase 1 (PLK1) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Plogosertib (CYC140)?
A1: Plogosertib is a potent and selective ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1][2] PLK1 is a critical serine/threonine kinase that regulates multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[3][4][5] By inhibiting PLK1, Plogosertib disrupts the normal progression of cell division, leading to a G2/M phase cell cycle arrest and subsequent apoptosis (programmed cell death) in cancer cells.[2][6]
Q2: How selective is Plogosertib for PLK1 over other kinases?
A2: Plogosertib is a highly selective inhibitor of PLK1. It demonstrates significantly greater potency against PLK1 compared to other members of the Polo-like kinase family, PLK2 and PLK3.[1] Published data indicates that Plogosertib is over 50-fold more potent against PLK1 than other PLKs.[6] While comprehensive kinome screening data is not entirely public, available information suggests Plogosertib has a favorable selectivity profile against broader kinase panels.[6]
Q3: What are the expected on-target cellular effects of Plogosertib treatment?
A3: Treatment of cancer cells with Plogosertib is expected to result in a range of on-target effects consistent with PLK1 inhibition. These include:
-
G2/M cell cycle arrest: Cells accumulate in the G2 and M phases of the cell cycle.[6][7]
-
Formation of monopolar spindles: Inhibition of PLK1 disrupts centrosome maturation and separation, leading to the formation of abnormal mitotic spindles.[6]
-
Induction of apoptosis: Prolonged mitotic arrest triggers programmed cell death, which can be observed by markers such as cleaved PARP.[1]
-
Reduced phosphorylation of PLK1 substrates: A key downstream effector of PLK1 is nucleophosmin (NPM). A reduction in phosphorylated NPM (p-NPM) is a direct indicator of PLK1 inhibition.[1]
Q4: In which cancer cell lines has Plogosertib shown anti-proliferative activity?
A4: Plogosertib has demonstrated anti-proliferative activity in a broad range of cancer cell lines. Studies have shown its effectiveness in models of esophageal cancer, acute leukemia, and colorectal cancer.[6][7][8] The sensitivity to Plogosertib can vary between different cancer types and even between cell lines of the same origin.
Troubleshooting Guide
This guide addresses common issues that researchers may encounter during their experiments with Plogosertib.
Problem 1: Sub-optimal or no observed efficacy (e.g., no cell cycle arrest or apoptosis).
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Verify the calculated concentration of Plogosertib. Perform a dose-response experiment to determine the optimal IC50 in your specific cell line, as sensitivity can vary. |
| Cell Line Insensitivity | Confirm that your cell line expresses PLK1. While widely expressed in cancer cells, levels can vary. Consider testing a positive control cell line known to be sensitive to PLK1 inhibition. |
| Drug Inactivity | Ensure proper storage of Plogosertib to maintain its activity. If possible, test a fresh batch of the inhibitor. |
| Experimental Timing | The effects of Plogosertib are time-dependent. Optimize the incubation time for your specific assay. For example, cell cycle arrest may be observed earlier than widespread apoptosis. |
| Assay-Specific Issues | Ensure that your assay for measuring efficacy (e.g., cell viability, apoptosis) is properly validated and includes appropriate positive and negative controls. |
Problem 2: Unexpected or off-target effects observed.
| Potential Cause | Troubleshooting Steps |
| High Drug Concentration | While Plogosertib is highly selective, off-target effects can occur at high concentrations. Use the lowest effective concentration determined from your dose-response experiments to minimize the risk of off-target activity. |
| Off-Target Kinase Inhibition | At concentrations significantly above the IC50 for PLK1, Plogosertib may inhibit other kinases, such as PLK2 and PLK3. Review the known selectivity profile of Plogosertib (see Data Presentation section) and consider if the observed phenotype could be attributed to inhibition of these kinases. |
| Cellular Context | The signaling network of your specific cell line may have unique sensitivities. Consider performing a broader kinase inhibitor panel screening if unexpected phenotypes persist and are critical to your research. |
| Drug Combination Effects | If using Plogosertib in combination with other drugs, consider the possibility of synergistic or antagonistic off-target effects. |
Problem 3: Inconsistent results between experiments.
| Potential Cause | Troubleshooting Steps |
| Variability in Cell Culture | Ensure consistent cell passage number, confluency, and growth conditions between experiments. |
| Inconsistent Drug Preparation | Prepare fresh dilutions of Plogosertib for each experiment from a validated stock solution. |
| Assay Variability | Standardize all steps of your experimental protocol, including incubation times, reagent concentrations, and data acquisition methods. |
Data Presentation
Table 1: In Vitro Kinase Inhibitory Potency of Plogosertib (CYC140)
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. PLK1) |
| PLK1 | 3 | 1 |
| PLK2 | 149 | ~50 |
| PLK3 | 393 | ~131 |
Data compiled from publicly available sources.[1]
Experimental Protocols
In Vitro Kinase Inhibition Assay
This protocol is a general guideline for assessing the inhibitory activity of Plogosertib against a purified kinase.
-
Materials:
-
Purified recombinant kinase (e.g., PLK1, PLK2, PLK3)
-
Kinase-specific substrate
-
Plogosertib (CYC140)
-
ATP
-
Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% BSA)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
-
Procedure:
-
Prepare serial dilutions of Plogosertib in kinase reaction buffer.
-
Add the purified kinase and its specific substrate to the wells of a 384-well plate.
-
Add the Plogosertib dilutions to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the reaction for the optimized time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect the amount of ADP produced using a suitable detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each Plogosertib concentration and determine the IC50 value using non-linear regression analysis.
-
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with Plogosertib.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Plogosertib (CYC140)
-
MTS reagent
-
96-well plates
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Plogosertib in complete cell culture medium.
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of Plogosertib. Include vehicle control (e.g., DMSO) wells.
-
Incubate the plates for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Western Blot for PLK1 Signaling
This protocol allows for the detection of changes in PLK1 and downstream signaling molecules after Plogosertib treatment.
-
Materials:
-
Cancer cell line of interest
-
Plogosertib (CYC140)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (e.g., anti-PLK1, anti-phospho-NPM, anti-cleaved PARP, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
-
-
Procedure:
-
Treat cells with Plogosertib at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
Visualizations
Caption: Plogosertib's Mechanism of Action.
Caption: Troubleshooting Workflow for Plogosertib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. bgmsglobal.com [bgmsglobal.com]
- 4. What are PLK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 6. bgmsglobal.com [bgmsglobal.com]
- 7. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 8. ascopubs.org [ascopubs.org]
Technical Support Center: Enhancing the Bioavailability of Oral Plogosertib Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the development of oral Plogosertib formulations. Our goal is to facilitate the enhancement of Plogosertib's bioavailability through practical, evidence-based guidance.
FAQs: General Questions
Q1: What is Plogosertib and what is its mechanism of action?
Plogosertib (also known as CYC140) is a selective and potent, orally active inhibitor of Polo-like kinase 1 (PLK1).[1][2][3][4] PLK1 is a serine/threonine kinase that plays a crucial role in the regulation of mitosis.[5][6] By inhibiting PLK1, Plogosertib disrupts the cell division process, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[5][6][7] It is currently under investigation for the treatment of various solid tumors and hematological malignancies.[8][9]
Q2: What are the main challenges in developing an oral formulation for Plogosertib?
Based on available data, Plogosertib is a poorly water-soluble compound. While its exact Biopharmaceutics Classification System (BCS) class is not publicly available, its high molecular weight (616.8 g/mol ) and the need for co-solvents like DMSO and PEG300 for in-vivo studies suggest it likely falls under BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[10][11] The primary challenge for such compounds is achieving adequate dissolution in the gastrointestinal fluids to allow for sufficient absorption and, consequently, acceptable oral bioavailability.
Q3: What are the general strategies to enhance the oral bioavailability of poorly soluble drugs like Plogosertib?
Several formulation strategies can be employed to overcome the poor solubility of Plogosertib and enhance its oral bioavailability. These include:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (e.g., micronization, nanosizing) can improve its dissolution rate.
-
Solid Dispersions: Dispersing Plogosertib in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher apparent solubility and faster dissolution rate than the crystalline drug.
-
Lipid-Based Formulations: Formulating Plogosertib in lipids, surfactants, and co-solvents can create self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS). These systems form fine oil-in-water emulsions in the gastrointestinal tract, presenting the drug in a solubilized state for absorption.
-
Cyclodextrin Complexation: Encapsulating the Plogosertib molecule within a cyclodextrin complex can increase its aqueous solubility.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: Low and Variable In Vitro Dissolution Results
| Possible Cause | Troubleshooting Step | Rationale |
| Poor wetting of the drug powder. | Include a surfactant (e.g., 0.1% Sodium Dodecyl Sulfate) in the dissolution medium. | Surfactants reduce the surface tension between the drug and the dissolution medium, improving wettability. |
| Drug agglomeration during dissolution. | Optimize the agitation speed of the dissolution apparatus (e.g., paddle or basket). | Adequate agitation can prevent the formation of drug agglomerates and ensure uniform exposure to the dissolution medium. |
| Inappropriate dissolution medium pH. | Test a range of pH values for the dissolution medium (e.g., pH 1.2, 4.5, and 6.8) to simulate the different regions of the GI tract. | The solubility of ionizable drugs can be highly pH-dependent. |
| Recrystallization of an amorphous formulation. | Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation. | Polymers can adsorb to the surface of newly formed drug crystals, inhibiting their growth. |
Issue 2: Inconsistent Results in Animal Pharmacokinetic Studies
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete dissolution of the administered dose. | Ensure the formulation is a homogenous solution or a fine, stable suspension before administration. | A non-homogenous formulation will lead to variable dosing and absorption. |
| High first-pass metabolism. | Co-administer a known inhibitor of the relevant metabolic enzymes (if known) in a preclinical setting to assess the impact of first-pass metabolism. | This can help determine if poor bioavailability is due to poor absorption or extensive metabolism. |
| Food effects. | Conduct pharmacokinetic studies in both fasted and fed animals. | The presence of food can significantly alter the gastrointestinal environment and affect drug absorption. |
| Inadequate formulation for the animal model. | Consider the physiological differences in the GI tract of the chosen animal model and adjust the formulation accordingly (e.g., pH, enzyme content). | A formulation that works in vitro may not be optimal for in vivo conditions in a specific animal species. |
Data Presentation
Table 1: Physicochemical and Pharmacokinetic Properties of Plogosertib
| Property | Value | Reference |
| Molecular Weight | 616.80 g/mol | [10][11] |
| In Vitro IC50 (PLK1) | 3 nM | [1][2][3][4] |
| Solubility in DMSO | 100 mg/mL | [3][10] |
| In Vivo Cmax (1 mg/kg, mouse) | 453 ng/mL | [1] |
| In Vivo AUC (1 mg/kg, mouse) | 377 hr*ng/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a Plogosertib Solid Dispersion by Solvent Evaporation
-
Materials: Plogosertib, a hydrophilic polymer (e.g., PVP K30, HPMC E5), a common solvent (e.g., methanol, ethanol, or a mixture).
-
Procedure:
-
Dissolve Plogosertib and the polymer in the solvent at a specific drug-to-polymer ratio (e.g., 1:1, 1:3, 1:5 w/w).
-
Ensure complete dissolution to form a clear solution.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Grind the dried solid dispersion into a fine powder and store it in a desiccator.
-
Protocol 2: In Vitro Dissolution Testing of a Plogosertib Formulation
-
Apparatus: USP Dissolution Apparatus 2 (Paddle).
-
Dissolution Medium: 900 mL of a biorelevant medium (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid) maintained at 37 ± 0.5°C.
-
Procedure:
-
Place the Plogosertib formulation (e.g., a capsule containing the solid dispersion) in the dissolution vessel.
-
Set the paddle speed to a suitable rate (e.g., 50 or 75 RPM).
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 45, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of Plogosertib using a validated analytical method (e.g., HPLC-UV).
-
Protocol 3: In Vivo Pharmacokinetic Study in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old).
-
Formulation: Prepare a Plogosertib formulation suitable for oral gavage (e.g., a solution in 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline).[1]
-
Procedure:
-
Fast the mice overnight with free access to water.
-
Administer the Plogosertib formulation orally at a specific dose (e.g., 10 mg/kg).
-
Collect blood samples (e.g., via tail vein) at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to obtain plasma.
-
Analyze the plasma samples for Plogosertib concentration using a validated bioanalytical method (e.g., LC-MS/MS).
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Visualizations
Caption: Plogosertib inhibits PLK1, leading to mitotic arrest and apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Plogosertib | PLK | TargetMol [targetmol.com]
- 3. glpbio.com [glpbio.com]
- 4. Plogosertib Datasheet DC Chemicals [dcchemicals.com]
- 5. bgmsglobal.com [bgmsglobal.com]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. researchgate.net [researchgate.net]
- 8. Plogosertib - Cyclacel Pharmaceutical - AdisInsight [adisinsight.springer.com]
- 9. Plogosertib by Cyclacel Pharmaceuticals for Leukemia: Likelihood of Approval [pharmaceutical-technology.com]
- 10. abmole.com [abmole.com]
- 11. Plogosertib | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
Plogosertib stability and storage conditions for research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of Plogosertib, alongside troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for Plogosertib powder?
Plogosertib in its solid form should be stored under specific conditions to ensure its stability. For long-term storage, it is recommended to keep the powder at -20°C for up to 3 years. For shorter durations, it can be stored at 4°C for up to 2 years. It is crucial to protect the compound from moisture and direct sunlight.[1][2][3]
Q2: How should I prepare and store Plogosertib stock solutions?
For creating stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent.[2] Plogosertib is soluble in DMSO at a concentration of 100 mg/mL (162.13 mM), though ultrasonic assistance may be needed for complete dissolution.[2] Once prepared, it is advisable to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
The storage stability of Plogosertib in DMSO is dependent on the temperature:
Q3: What is the stability of Plogosertib in aqueous solutions?
While specific data on the long-term stability of Plogosertib in aqueous solutions is limited in publicly available literature, it is a common challenge for poorly water-soluble drugs to have reduced stability in aqueous media due to processes like hydrolysis. For in vivo studies, Plogosertib is often formulated in a mixture of solvents immediately before use, suggesting that prolonged storage in aqueous buffers is not recommended.
Q4: Is Plogosertib sensitive to light?
Yes, Plogosertib should be protected from light.[2][4] Both the solid compound and its solutions should be stored in light-protecting containers, such as amber vials or tubes wrapped in foil.
Stability and Storage Data Summary
| Form | Storage Temperature | Duration of Stability | Special Conditions |
| Solid (Powder) | -20°C | Up to 3 years[1][3] | Keep away from moisture and direct sunlight[1][2] |
| 4°C | Up to 2 years[3] | Keep away from moisture and direct sunlight[2] | |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[2][4][5] | Sealed storage, protect from light[4] |
| -20°C | Up to 1 month[2][4] | Sealed storage, protect from light[4] | |
| 4°C | Up to 2 weeks[5] |
Troubleshooting Guide
Issue 1: Plogosertib is not dissolving properly in my solvent.
-
Solution 1: Use the appropriate solvent. Plogosertib has high solubility in DMSO.[2] For in vivo experiments, specific formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline or corn oil are recommended.[4]
-
Solution 2: Use physical methods to aid dissolution. Gentle heating to 37°C and/or sonication in an ultrasonic bath can help dissolve Plogosertib.[2][4] Be cautious with heating as it might affect the compound's stability if prolonged.
-
Solution 3: Prepare fresh solutions. If you observe precipitation in a previously prepared solution, it may be due to storage issues or solvent evaporation. It is always best to prepare fresh solutions for your experiments.
Issue 2: Inconsistent results in cell-based assays.
-
Solution 1: Check for compound precipitation. When diluting a DMSO stock solution into an aqueous cell culture medium, Plogosertib may precipitate out if the final DMSO concentration is too low. Ensure the final DMSO concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%).
-
Solution 2: Verify the stability of the diluted solution. Plogosertib may not be stable for long periods in aqueous media. Prepare fresh dilutions from your stock solution immediately before treating your cells.
-
Solution 3: Ensure accurate pipetting. Due to its high potency (IC50 in the low nanomolar range), small variations in concentration can lead to significant differences in biological activity.[4] Use calibrated pipettes and proper techniques for serial dilutions.
Issue 3: Low efficacy in in vivo experiments.
-
Solution 1: Optimize the formulation. The bioavailability of Plogosertib can be highly dependent on the formulation. Refer to established protocols that use solubilizing agents like PEG300 and Tween-80 to improve its solubility and absorption.[4]
-
Solution 2: Prepare fresh formulations for each administration. The stability of Plogosertib in complex in vivo formulations may be limited. If the continuous dosing period is long, it is advisable to prepare fresh solutions regularly.[4]
-
Solution 3: Confirm the dose and administration route. Ensure that the dosage and route of administration are appropriate for your animal model and are based on previously published studies.
Experimental Protocols
Protocol 1: Preparation of Plogosertib Stock Solution
-
Materials: Plogosertib powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the Plogosertib vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of Plogosertib powder in a sterile tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex and/or sonicate the solution until the Plogosertib is completely dissolved.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: In Vitro PLK1 Kinase Inhibition Assay
This protocol is a general guideline and may need optimization for specific experimental setups.
-
Materials: Recombinant human PLK1 enzyme, a suitable kinase substrate (e.g., casein), ATP, kinase assay buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT), Plogosertib serial dilutions, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of Plogosertib in the kinase assay buffer.
-
In a 384-well plate, add 1 µl of the Plogosertib dilution or a vehicle control (e.g., 5% DMSO).
-
Add 2 µl of the PLK1 enzyme solution.
-
Add 2 µl of a substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µl of the ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.
-
Add 10 µl of the Kinase Detection Reagent and incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the Plogosertib concentration.
-
Signaling Pathways and Workflows
Plogosertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a key regulator of multiple stages of mitosis, and its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells.
Caption: Plogosertib inhibits PLK1, leading to mitotic arrest and apoptosis.
Caption: Workflow for determining the IC50 of Plogosertib in cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. The role of polo-like kinase 1 in carcinogenesis: cause or consequence? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polo-like kinase 1 (PLK1) signaling in cancer and beyond [biblio.ugent.be]
- 4. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
Plogosertib Technical Support Center: Troubleshooting Experimental Variability
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing variability in experimental results involving Plogosertib, a potent and selective PLK1 inhibitor. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of Plogosertib? | Plogosertib is an ATP-competitive inhibitor of Polo-like kinase 1 (PLK1).[1] PLK1 is a critical regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokineokinesis. By inhibiting PLK1, Plogosertib disrupts the cell cycle, leading to mitotic arrest and subsequent apoptosis in cancer cells. |
| What is the selectivity profile of Plogosertib? | Plogosertib is a selective inhibitor of PLK1. It is significantly less potent against other members of the Polo-like kinase family, such as PLK2 and PLK3. |
| What are the recommended storage and handling conditions for Plogosertib? | Plogosertib powder should be stored at -20°C for long-term stability. For short-term storage, it can be kept at 4°C for up to two weeks. Stock solutions are typically prepared in DMSO and should be stored at -80°C. Avoid repeated freeze-thaw cycles. |
| In which solvents is Plogosertib soluble? | Plogosertib is highly soluble in Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations may be required to ensure solubility and bioavailability. |
Troubleshooting Guides
Inconsistent IC50 Values in Cell Viability Assays
One of the most common sources of variability in preclinical drug testing is inconsistent half-maximal inhibitory concentration (IC50) values. This can arise from a multitude of factors, from the biological system itself to the technical execution of the assay.
Observed Problem: You are observing significant variability in Plogosertib IC50 values across different experimental runs or between different cell lines.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Line-Specific Sensitivity | Different cancer cell lines can exhibit a wide range of sensitivities to PLK1 inhibitors. This can be due to their genetic background, the expression levels of PLK1, or the status of other cell cycle checkpoint proteins. For example, a study on the PLK1 inhibitor volasertib in small cell lung cancer cell lines showed a 10-fold difference in mean IC50 concentrations between the most and least sensitive lines.[2] It is crucial to characterize the PLK1 expression and general cell cycle profile of your chosen cell lines. |
| Cell Culture Conditions | The conditions in which cells are grown can significantly impact their response to drugs. Factors such as cell density at the time of treatment, passage number, and media composition can all contribute to variability. Ensure that you are using a consistent and optimized cell seeding density and that cells are in the exponential growth phase at the time of Plogosertib treatment. |
| Assay-Specific Parameters | The specifics of your cell viability assay can influence the outcome. The type of assay used (e.g., MTS, CellTiter-Glo), the incubation time with the reagent, and the duration of drug exposure can all affect the calculated IC50 value. It is essential to optimize these parameters for each cell line and to maintain consistency across experiments. |
| Lot-to-Lot Variability of Reagents | While rigorous quality control is in place for Plogosertib production, lot-to-lot variation in other reagents used in your experiments (e.g., cell culture media, serum, assay kits) can introduce variability. If you suspect this to be an issue, it is advisable to test new lots of reagents against a standard internal control. |
| Calculation Method | The method used to calculate the IC50 value from the dose-response curve can also lead to discrepancies.[3][4] Ensure that you are using a consistent and appropriate curve-fitting model for your data analysis. |
Variability in Cell Cycle Analysis Results
Plogosertib's primary mechanism of action is to induce mitotic arrest. Therefore, cell cycle analysis is a key assay for evaluating its effect. Variability in these results can obscure the true impact of the compound.
Observed Problem: You are seeing inconsistent percentages of cells in the G2/M phase of the cell cycle after Plogosertib treatment.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Drug Concentration or Treatment Duration | The concentration of Plogosertib and the length of time cells are exposed to it will directly impact the degree of mitotic arrest. A dose-response and time-course experiment should be performed to determine the optimal conditions for observing a robust G2/M arrest in your specific cell line. |
| Cell Synchronization | If you are using synchronized cell populations, the efficiency of the synchronization method can be a major source of variability. Ensure your synchronization protocol is robust and consistently yields a high percentage of cells in the desired phase. |
| Staining Protocol | Inconsistent staining with DNA dyes (e.g., propidium iodide, DAPI) can lead to poor resolution of cell cycle phases. Ensure that your fixation, permeabilization, and staining protocols are optimized and consistently applied. |
| Flow Cytometer Settings | Incorrect setup of the flow cytometer, including laser alignment, compensation, and gating strategies, can significantly affect the quality of your cell cycle data. It is important to use standardized settings for all acquisitions within an experiment and across different experiments. |
Data Presentation
Table 1: Plogosertib IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | Plogosertib IC50 (nM) | Reference |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | 14-21 | MedChemExpress |
| HeLa | Cervical Cancer | ~100 (qualitative) | MedChemExpress |
| Malignant Cell Lines (unspecified) | Various | 14-21 | MedChemExpress |
| Non-malignant Cell Lines (unspecified) | Various | 82 | MedChemExpress |
Note: The IC50 values presented are approximate and can vary based on the specific experimental conditions.
Experimental Protocols
Protocol 1: Cell Viability (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of Plogosertib (typically ranging from picomolar to micromolar concentrations). Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat cells with Plogosertib at the desired concentration and for the optimal duration to induce mitotic arrest.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Cells can be stored at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend in a staining solution containing a DNA dye (e.g., propidium iodide) and RNase A.
-
Incubation: Incubate the cells in the staining solution for at least 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Gate the cell population to exclude debris and doublets. Analyze the DNA content histogram to determine the percentage of cells in each phase of the cell cycle (G1, S, and G2/M).
Visualizations
Caption: Plogosertib inhibits PLK1, a key regulator of the G2/M transition and mitotic progression.
Caption: A logical workflow for troubleshooting variability in Plogosertib experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Do differences in cell lines and methods used for calculation of IC50 values influence categorisation of drugs as P-glycoprotein substrates and inhibitors? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Plogosertib (CYC140) Protocol for Long-Term Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Plogosertib (CYC140) in long-term cell culture experiments. Plogosertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitosis.[1][2] Its inhibition leads to mitotic arrest and subsequent apoptosis in cancer cells, making it a promising agent in oncology research.[1][3] This guide offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure the successful application of Plogosertib in your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Plogosertib (CYC140)?
A1: Plogosertib is an ATP-competitive inhibitor of PLK1.[2] By inhibiting PLK1, it disrupts several crucial mitotic processes, including centrosome maturation, spindle formation, and chromosome segregation.[1][4] This leads to a prolonged G2/M phase arrest in the cell cycle, ultimately triggering apoptosis, or programmed cell death, in cancer cells.[1][3]
Q2: Which cancer cell lines are sensitive to Plogosertib?
A2: Plogosertib has shown anti-proliferative activity across a range of tumor cell lines. It has demonstrated efficacy in preclinical models of various cancers, including esophageal, gastric, leukemia, non-small cell lung cancer, ovarian, and squamous cell cancers.[1][2] Notably, cancer cells with KRAS mutations and/or p53 deficiencies may exhibit increased sensitivity to PLK1 inhibition.[1]
Q3: What are the recommended concentrations of Plogosertib for in vitro studies?
A3: The optimal concentration of Plogosertib is cell line-dependent. It is recommended to perform a dose-response experiment to determine the IC50 value for your specific cell line. However, based on available data, a starting range for short-term (e.g., 72 hours) viability assays is typically between 10 nM and 1 µM. For long-term experiments, sub-lethal concentrations, often below the IC50, are generally used.
Q4: How should I prepare and store Plogosertib?
A4: Plogosertib is typically supplied as a solid. For in vitro experiments, it is recommended to prepare a stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. Always refer to the manufacturer's instructions for specific storage and handling recommendations.
Experimental Protocols
Long-Term Cell Viability Assay
This protocol outlines a general procedure for assessing the long-term effects of Plogosertib on cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Plogosertib (CYC140)
-
DMSO (vehicle control)
-
Multi-well plates (e.g., 96-well)
-
Cell viability reagent (e.g., resazurin-based or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a low density that allows for logarithmic growth over the intended duration of the experiment (e.g., 1-2 weeks). The optimal seeding density should be determined empirically for each cell line.
-
Compound Preparation: Prepare serial dilutions of Plogosertib in complete cell culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest Plogosertib concentration.
-
Treatment: After allowing the cells to adhere overnight, replace the medium with the prepared Plogosertib dilutions or vehicle control.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for the desired long-term period (e.g., 7, 10, or 14 days).
-
Media and Compound Refreshment: To maintain a consistent concentration of the compound and provide fresh nutrients, it is crucial to refresh the media every 2-3 days.[5] This involves carefully aspirating the old media and replacing it with freshly prepared media containing the appropriate concentration of Plogosertib or vehicle.
-
Subculturing (if necessary): If cells in the control wells approach confluency before the end of the experiment, they will need to be subcultured.[5] To do this, trypsinize the cells, count them, and re-seed a fraction of the cell suspension back into new wells with fresh compound-containing media.[5] The remaining cells can be discarded.
-
Viability Assessment: At the end of the incubation period, assess cell viability using a suitable reagent according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the long-term IC50 value.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Plogosertib IC50 (in vitro) | 3 nM (PLK1 enzyme) | [2] |
| Plogosertib IC50 (cell-based, 72h) | 14-21 nM (malignant cell lines) | [2] |
| Plogosertib IC90 (colorectal cancer organoids) | 518.86 nM | [3] |
| Media Refreshment Frequency | Every 2-3 days | [5] |
| Subculturing Seeding Density | Low density to allow for growth | [5] |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Cell Viability in Control Wells | - Suboptimal culture conditions- Cell line health issues | - Ensure proper incubator conditions (temperature, CO2, humidity).- Use a fresh aliquot of cells and test for mycoplasma contamination. |
| Precipitation of Plogosertib in Media | - Concentration exceeds solubility limit | - Ensure the final DMSO concentration is low (typically <0.5%).- Prepare fresh dilutions for each experiment. |
| Inconsistent Results Between Experiments | - Variation in cell seeding density- Inconsistent compound dilutions | - Use a consistent cell counting method.- Prepare fresh compound dilutions for each experiment and ensure accurate pipetting. |
| Development of Drug Resistance | - Long-term exposure to sub-lethal concentrations | - Consider intermittent dosing schedules.- Analyze resistant clones for potential mechanisms (e.g., PLK1 mutations, upregulation of efflux pumps). |
| Observed Morphological Changes (e.g., enlarged, flattened cells) | - Induction of senescence due to prolonged mitotic arrest | - Perform senescence-associated β-galactosidase staining to confirm.- Analyze markers of DNA damage (e.g., γH2AX). |
Visualizations
Plogosertib Signaling Pathway
Caption: Plogosertib inhibits PLK1, disrupting mitotic progression and inducing apoptosis.
Long-Term Cell Culture Workflow with Plogosertib
Caption: Workflow for long-term cell culture experiments with Plogosertib treatment.
Troubleshooting Logic for Plogosertib Experiments
Caption: A decision tree to guide troubleshooting for Plogosertib experiments.
References
- 1. bgmsglobal.com [bgmsglobal.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 4. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]
- 5. researchgate.net [researchgate.net]
Strategies to mitigate Plogosertib-induced neutropenia in vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Plogosertib in in vivo experiments. The focus is on strategies to mitigate Plogosertib-induced neutropenia, a common dose-limiting toxicity associated with Polo-like kinase 1 (PLK1) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Plogosertib and why does it cause neutropenia?
A1: Plogosertib is a selective, potent, and orally active ATP-competitive inhibitor of Polo-like kinase 1 (PLK1)[1]. PLK1 is a key regulator of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis[2][3]. By inhibiting PLK1, Plogosertib disrupts mitosis, leading to G2/M cell cycle arrest and subsequent apoptosis in rapidly dividing cells, including cancer cells[4][5].
Neutropenia, a decrease in neutrophils, is an on-target toxicity of Plogosertib. Hematopoietic stem and progenitor cells, which give rise to neutrophils, are highly proliferative and rely on functional PLK1 for proper cell division. Inhibition of PLK1 disrupts the normal process of granulopoiesis (the production of granulocytes, including neutrophils), leading to a reduction in circulating neutrophils[6].
Q2: What is the typical onset and duration of Plogosertib-induced neutropenia in vivo?
A2: While specific data for Plogosertib is limited in publicly available literature, data from other PLK1 inhibitors like volasertib can provide an estimate. With volasertib, hematologic toxicities, including neutropenia, are typically observed within the first treatment cycle[7]. The nadir (lowest point) of the neutrophil count is often reached within the first two weeks of treatment. Recovery of neutrophil counts generally begins after cessation of the drug or with appropriate supportive care. The exact timing can vary depending on the dose, schedule, and individual animal's hematopoietic reserve.
Q3: What are the primary strategies to mitigate Plogosertib-induced neutropenia?
A3: The primary strategies for managing Plogosertib-induced neutropenia in a research setting include:
-
Dose Modification: Reducing the dose or altering the dosing schedule of Plogosertib can lessen the impact on hematopoietic cells[8].
-
Supportive Care with Granulocyte Colony-Stimulating Factor (G-CSF): Prophylactic or therapeutic administration of G-CSF can stimulate the production and maturation of neutrophils, thereby counteracting the myelosuppressive effects of Plogosertib[9].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Severe Neutropenia (Grade 3/4) Observed | High dose of Plogosertib; Individual sensitivity. | 1. Temporarily interrupt Plogosertib administration. 2. Initiate G-CSF treatment (see protocol below). 3. Once neutrophil counts recover, consider restarting Plogosertib at a reduced dose or with a modified schedule. |
| Delayed Neutrophil Recovery Despite G-CSF | Insufficient G-CSF dose or duration; Severe bone marrow suppression. | 1. Increase the dose or frequency of G-CSF administration. 2. Extend the duration of G-CSF treatment until neutrophil counts normalize. 3. Evaluate for other potential causes of myelosuppression. |
| Recurrent Neutropenia with Each Treatment Cycle | Plogosertib dose is too high for the individual subject. | 1. Implement prophylactic G-CSF administration starting 24-72 hours after each Plogosertib dose. 2. Consider a permanent dose reduction of Plogosertib for subsequent cycles. |
Quantitative Data Summary
The following tables summarize representative data on the incidence of neutropenia with PLK1 inhibitors and the efficacy of G-CSF in mitigating chemotherapy-induced neutropenia, which can serve as a proxy for what might be expected with Plogosertib.
Table 1: Incidence of Neutropenia with the PLK1 Inhibitor Volasertib (as a proxy for Plogosertib)
| Treatment Arm | Dose Level | Grade 3 Neutropenia (%) | Grade 4 Neutropenia (%) | Dose-Limiting Toxicities |
| Volasertib + Cisplatin | 300 mg + 100 mg/m² | Not specified | Not specified | Thrombocytopenia, Neutropenia, Fatigue |
| Volasertib + Carboplatin | 300 mg + AUC6 | Not specified | Not specified | Thrombocytopenia, Neutropenia, Fatigue |
Data synthesized from a Phase I trial of volasertib in combination with platinum agents. Specific percentages for neutropenia grades were not detailed in the abstract but were noted as common dose-limiting toxicities[7].
Table 2: Efficacy of G-CSF in Mitigating Chemotherapy-Induced Neutropenia
| G-CSF Product | Chemotherapy Regimen | Incidence of Severe Neutropenia (Grade 3/4) with G-CSF (%) | Incidence of Febrile Neutropenia with G-CSF (%) |
| Filgrastim | Various | Varies by regimen | Significantly reduced |
| Pegfilgrastim | Various | Varies by regimen | Significantly reduced |
G-CSF (filgrastim and its long-acting form, pegfilgrastim) is a standard of care for preventing and treating chemotherapy-induced neutropenia. It significantly reduces the duration of severe neutropenia and the incidence of febrile neutropenia[10][11].
Detailed Experimental Protocols
Protocol 1: Monitoring Plogosertib-Induced Neutropenia in a Murine Model
-
Animal Model: Utilize a relevant tumor xenograft or syngeneic mouse model.
-
Plogosertib Administration: Administer Plogosertib orally at the desired dose and schedule. A common preclinical dosing schedule for Plogosertib is 40 mg/kg, once daily, 5 days on/2 days off[1].
-
Blood Collection: Collect peripheral blood samples (e.g., via tail vein or retro-orbital sinus) at baseline (before treatment) and at regular intervals during and after treatment (e.g., twice weekly).
-
Complete Blood Count (CBC) Analysis: Perform a CBC with differential to determine the absolute neutrophil count (ANC).
-
Data Analysis: Plot the mean ANC over time to determine the nadir and recovery kinetics. Grade neutropenia according to the following criteria (murine adaptation):
-
Grade 1: ANC < 2.5 x 10⁹/L
-
Grade 2: ANC < 1.5 x 10⁹/L
-
Grade 3: ANC < 1.0 x 10⁹/L
-
Grade 4: ANC < 0.5 x 10⁹/L
-
Protocol 2: Prophylactic G-CSF Administration to Mitigate Plogosertib-Induced Neutropenia in a Murine Model
-
Animal Model and Plogosertib Administration: As described in Protocol 1.
-
G-CSF Administration:
-
Agent: Recombinant murine G-CSF (e.g., filgrastim).
-
Dose: A typical dose is 5-10 µg/kg/day, administered subcutaneously.
-
Schedule: Begin G-CSF administration 24 hours after the first dose of Plogosertib and continue daily for 5-7 days or until neutrophil recovery.
-
-
Monitoring: Monitor ANC as described in Protocol 1 to assess the efficacy of G-CSF in preventing or reducing the severity and duration of neutropenia.
Visualizations
Caption: Mechanism of Plogosertib-induced neutropenia.
Caption: Experimental workflow for managing Plogosertib-induced neutropenia.
Caption: Signaling pathways in neutropenia and G-CSF rescue.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bgmsglobal.com [bgmsglobal.com]
- 5. Volasertib suppresses tumor growth and potentiates the activity of cisplatin in cervical cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | PLK1 inhibition impairs erythroid differentiation [frontiersin.org]
- 7. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PLK1 by capped-dose volasertib exerts substantial efficacy in MDS and sAML while sparing healthy haematopoiesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Granulocyte colony-stimulating factor: preclinical and clinical studies [pubmed.ncbi.nlm.nih.gov]
- 10. drugtopics.com [drugtopics.com]
- 11. researchgate.net [researchgate.net]
Validation & Comparative
Plogosertib vs. Volasertib: A Preclinical Comparative Guide for Novel PLK1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent Polo-like kinase 1 (PLK1) inhibitors, Plogosertib and Volasertib, based on available preclinical data. The information presented herein is intended to assist researchers in evaluating these compounds for further investigation and development.
Introduction
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in regulating multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of human cancers and is often associated with poor prognosis.[3][4] This has made PLK1 an attractive target for anticancer drug development. Plogosertib (formerly CYC140) and Volasertib (BI 6727) are two potent PLK1 inhibitors that have been extensively evaluated in preclinical models. Both agents act as ATP-competitive inhibitors, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3][5][6] This guide summarizes their comparative efficacy, selectivity, and mechanisms of action based on published preclinical findings.
Mechanism of Action: Targeting Mitosis
Both Plogosertib and Volasertib share a common mechanism of action by selectively targeting and inhibiting the kinase activity of PLK1.[3][5] By competitively binding to the ATP-binding pocket of PLK1, these small molecules prevent the phosphorylation of downstream substrates essential for mitotic progression.[6][7] This inhibition disrupts the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[8][9] Prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death of the cancerous cells.[1][10] This targeted approach offers the potential for selective cytotoxicity against rapidly dividing tumor cells while sparing non-dividing normal cells.[4][11]
Comparative Efficacy Data
The following tables summarize the in vitro potency and preclinical efficacy of Plogosertib and Volasertib across various cancer models.
Table 1: In Vitro Kinase Inhibitory Potency
| Compound | Target | IC50 (nM) | Selectivity |
| Plogosertib | PLK1 | 3[6] | >50-fold vs. PLK2 (149 nM) and PLK3 (393 nM)[6] |
| Volasertib | PLK1 | 0.87 (cell-free)[5][12] | 6-fold vs. PLK2 (5 nM) and 65-fold vs. PLK3 (56 nM)[5][12] |
Table 2: In Vitro Anti-proliferative Activity
| Compound | Cell Line(s) | Cancer Type | IC50/EC50 (nM) |
| Plogosertib | Malignant Cell Lines | Various | 14-21[6] |
| Non-malignant Cells | - | 82[6] | |
| Colorectal Cancer PDOs | Colorectal Cancer | IC90 = 518.86[8] | |
| Volasertib | HCT116 | Colon Cancer | 23[5] |
| NCI-H460 | Non-Small Cell Lung Cancer | 21[5] | |
| BRO | Melanoma | 11[5] | |
| GRANTA-519 | Mantle Cell Lymphoma | 15[5] | |
| HL-60, THP-1 | Acute Myeloid Leukemia | 32, 36[5] |
Table 3: In Vivo Preclinical Models
| Compound | Cancer Model | Dosing Regimen | Outcome |
| Plogosertib | Colorectal Cancer PDX | 40 mg/kg, oral gavage, daily for 2 weeks[8][13][14] | Significant tumor growth inhibition[8][13][14] |
| Acute Leukemia & Solid Tumor Xenografts | 40 mg/kg, oral gavage, qd 5/2/5 | >87% tumor growth inhibition[6] | |
| Volasertib | A549 NSCLC Xenograft | 20 mg/kg, intraperitoneal, 3x/week[10] | Significant tumor growth inhibition[10] |
| Hepatoblastoma PDX | Not specified | Tumor growth inhibition when combined with irinotecan[9] |
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical evaluation of Plogosertib and Volasertib.
In Vitro Kinase Inhibition Assay
To determine the half-maximal inhibitory concentration (IC50) against PLK1, a cell-free kinase assay is typically employed. Recombinant human PLK1 enzyme is incubated with a specific substrate and ATP in the presence of varying concentrations of the inhibitor (Plogosertib or Volasertib). The kinase activity is measured by quantifying the amount of phosphorylated substrate, often through methods like radiometric assays using ³³P-ATP or fluorescence-based assays. The IC50 value is then calculated by fitting the dose-response data to a sigmoidal curve.
Cell Viability/Proliferation Assay
The anti-proliferative effects of the compounds on cancer cell lines are assessed using viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay.[2] Cells are seeded in multi-well plates and treated with a range of drug concentrations for a specified period (e.g., 72 hours).[2][6] The assay measures the amount of ATP present, which is an indicator of metabolically active cells. The resulting luminescence is read using a plate reader, and the IC50 or EC50 values are determined from the dose-response curves.
In Vivo Xenograft/Patient-Derived Xenograft (PDX) Models
To evaluate in vivo efficacy, human cancer cells or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice.[8][10] Once tumors reach a palpable size, mice are randomized into control and treatment groups.[8][10] The investigational drug (Plogosertib or Volasertib) is administered according to a specific dosing schedule (e.g., oral gavage or intraperitoneal injection).[8][10] Tumor volume and body weight are measured regularly throughout the study.[6] At the end of the experiment, tumors are often excised for further analysis.
Discussion and Conclusion
Both Plogosertib and Volasertib are highly potent inhibitors of PLK1 with demonstrated preclinical activity across a range of cancer models. Based on the available data, Volasertib exhibits a lower IC50 value in cell-free kinase assays, suggesting higher potency at the enzymatic level.[5][12] However, both compounds show anti-proliferative effects in the low nanomolar range in various cancer cell lines.[5][6]
Plogosertib has shown significant efficacy in patient-derived models of colorectal cancer, a setting that is often more predictive of clinical response.[8] Volasertib has been extensively studied in hematological malignancies like AML and has also shown efficacy in solid tumor models.[10][15]
The choice between these two inhibitors for further research and development may depend on the specific cancer type being targeted, the desired pharmacokinetic properties, and the tolerability profile observed in more advanced studies. This guide provides a foundational comparison to aid in these critical decisions. Further head-to-head preclinical studies would be beneficial for a more direct comparison of their therapeutic potential.
References
- 1. firstwordpharma.com [firstwordpharma.com]
- 2. ascopubs.org [ascopubs.org]
- 3. Plogosertib | C34H48N8O3 | CID 42640739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. bgmsglobal.com [bgmsglobal.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Volasertib - Wikipedia [en.wikipedia.org]
- 8. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
- 9. Volasertib preclinical activity in high-risk hepatoblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
- 11. CYCLACEL PHARMACEUTICALS HIGHLIGHTS PUBLICATION OF PRECLINICAL DATA SHOWING THAT PLOGOSERTIB IS ACTIVE IN A HARD-TO-TREAT SUBTYPE OF LIVER CANCER - BioSpace [biospace.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
- 15. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Cancer Efficacy of Plogosertib: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive analysis of the anti-cancer efficacy of Plogosertib (CYC140), a novel, orally bioavailable Polo-like kinase 1 (PLK1) inhibitor. Through a detailed comparison with other PLK1 inhibitors and current standard-of-care therapies, this document serves as a valuable resource for researchers, scientists, and drug development professionals. The information presented is supported by experimental data from preclinical and clinical studies, with a focus on quantitative comparisons and detailed methodologies.
Introduction to Plogosertib and PLK1 Inhibition
Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of the cell cycle, particularly during mitosis.[1] Overexpression of PLK1 has been observed in a wide range of human cancers and is often associated with poor prognosis.[1] This makes PLK1 an attractive target for anti-cancer therapy.
Plogosertib is a potent and selective ATP-competitive inhibitor of PLK1.[2] By inhibiting PLK1, Plogosertib disrupts mitotic progression, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3] Preclinical studies have demonstrated its potential efficacy in various solid tumors and hematological malignancies, including colorectal cancer, biliary tract cancer, and fibrolamellar hepatocellular carcinoma.[4][5][6]
This guide compares the efficacy and safety profile of Plogosertib with other notable PLK1 inhibitors in clinical development — Volasertib, Onvansertib, and Rigosertib — as well as with established standard-of-care chemotherapy regimens for relevant cancer indications.
Preclinical Efficacy Comparison
The following tables summarize the in vitro and in vivo preclinical anti-cancer activity of Plogosertib and its comparators.
In Vitro Potency: IC50 Values in Cancer Cell Lines
| Drug | PLK1 IC50 (nM) | Cancer Type | Cell Line | Proliferation IC50/EC50 (nM) | Citation(s) |
| Plogosertib | 3 | Multiple | Malignant Cell Lines (average) | 14-21 | [3] |
| Esophageal | KYSE-410 | Potent inhibition | [3] | ||
| Cervical | HeLa | Induces monopolar spindles at 100 nM | [3] | ||
| Volasertib | 0.87 | Colorectal | HCT116 | 23 | [7][8] |
| Lung | NCI-H460 | 21 | [7] | ||
| Melanoma | BRO | 11 | [7] | ||
| AML | MOLM-13 | 57 | [7] | ||
| Onvansertib | 2 | Colorectal | HCT116 | Potent inhibition | [9] |
| AML | AmL-NS8 | 36 | [9] | ||
| Endometrial | Ishikawa | 13.58 | [10] | ||
| Endometrial | EC-023 | 42.52 | [10] | ||
| Rigosertib | 9 (non-ATP competitive) | Multiple | 94 tumor cell lines | 50-250 | [11] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
| Drug | Cancer Type | Xenograft Model | Dosing Regimen | Tumor Growth Inhibition | Citation(s) |
| Plogosertib | Colorectal Cancer | Patient-Derived Xenograft (PDX) | 40 mg/kg, oral, daily for 2 weeks | Significant tumor growth inhibition vs. vehicle | [4] |
| Volasertib | Colorectal Cancer | HCT116 Xenograft | Not specified | Significantly delayed tumor growth | [8] |
| Lung Cancer | A549 Xenograft | 20 mg/kg, intraperitoneal, 3x/week | Significant tumor growth inhibition vs. control | [12] | |
| Onvansertib | Colorectal Cancer | HCT116 Xenograft | 60 mg/kg, oral | Tumor growth inhibition | [9] |
| Colorectal Cancer | KRAS-mutant CRC Xenografts | Not specified | Robust antitumor activity in combination with bevacizumab | [13] |
Clinical Efficacy and Safety Comparison
This section provides a comparative overview of the clinical performance of PLK1 inhibitors and standard-of-care therapies in selected cancer indications.
Colorectal Cancer (KRAS-mutated)
| Treatment | Trial Phase | Patient Population | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) | Citation(s) |
| Onvansertib + FOLFIRI/Bevacizumab | Phase 2 | 2nd-line KRAS-mutant mCRC | 26.4% (overall), 76.9% (bevacizumab-naïve) | 8.4 months (overall), 14.9 months (bevacizumab-naïve) | [14][15] |
| Onvansertib + FOLFIRI/Bevacizumab | Phase 1b | 2nd-line KRAS-mutant mCRC | 44% (Partial Response) | - | [16] |
| FOLFIRI + Bevacizumab (Standard of Care) | - | 2nd-line mCRC | ~23.5% | ~8.2 months | [17] |
| FOLFOXIRI + Bevacizumab (Standard of Care) | Phase 3 (TRIBE) | 1st-line mCRC | 65% | 12.1 months | [18] |
Biliary Tract Cancer
| Treatment | Trial Phase | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Citation(s) |
| Plogosertib | Preclinical | BTC cell lines | - | - | [5] |
| Gemcitabine + Cisplatin (Standard of Care) | Phase 3 (ABC-02) | Advanced BTC | 29% (pooled analysis) | 11.7 months | [19][20] |
| Gemcitabine + Cisplatin + Pembrolizumab | Phase 3 (KEYNOTE-966) | Advanced BTC | - | 12.7 months | [21] |
Acute Myeloid Leukemia (AML) - Elderly, Unfit for Intensive Chemo
| Treatment | Trial Phase | Patient Population | Complete Remission (CR + CRi) Rate | Median Overall Survival (OS) | Citation(s) |
| Volasertib + Low-Dose Cytarabine (LDAC) | Phase 3 (POLO-AML-2) | Elderly, untreated AML | 25.2% | 5.6 months | [22] |
| Volasertib + Low-Dose Cytarabine (LDAC) | Phase 2 | Elderly, untreated AML | 31% | 8.0 months | [22][23] |
| LDAC alone (Comparator) | Phase 3 (POLO-AML-2) | Elderly, untreated AML | 16.8% | 6.5 months | [22] |
| Standard 3+7 Induction (for fit patients) | - | AML (general population) | ~54-67% | - | [24][25] |
Myelodysplastic Syndromes (MDS)
| Treatment | Trial Phase | Patient Population | Overall Response Rate (ORR) | Median Overall Survival (OS) | Citation(s) |
| Rigosertib | Phase 3 (INSPIRE) | Higher-risk MDS post-HMA failure | - | 6.4 months | [11][26] |
| Physician's Choice (Comparator) | Phase 3 (INSPIRE) | Higher-risk MDS post-HMA failure | - | 6.3 months | [11][26] |
| Rigosertib + Azacitidine | Phase 1/2 | HMA-naïve or R/R higher-risk MDS/AML | 56% | - | [1] |
Signaling Pathways and Experimental Workflows
PLK1 Signaling Pathway and Inhibition
Caption: PLK1 signaling pathway and mechanism of Plogosertib inhibition.
Experimental Workflow for In Vitro Efficacy Testing
Caption: General experimental workflow for in vitro evaluation of Plogosertib.
Experimental Protocols
Cell Viability Assay (CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Plogosertib in cancer cell lines.
Principle: The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method to determine the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well opaque-walled plate at a density of 1 x 10³ to 4.8 x 10³ cells per well in 100 µL of culture medium. Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.
-
Drug Addition: Prepare serial dilutions of Plogosertib in culture medium. Add the diluted compound to the appropriate wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Assay Reagent Preparation: Thaw the CellTiter-Glo® Buffer and reconstitute the lyophilized CellTiter-Glo® Substrate to form the CellTiter-Glo® Reagent.[19]
-
Lysis and Signal Generation: Equilibrate the 96-well plate to room temperature for approximately 30 minutes.[19] Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[19] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[19]
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle-treated control wells and plot the percentage of viability against the drug concentration. Calculate the IC50 value using a suitable software.
Cell Cycle Analysis by Flow Cytometry
Objective: To assess the effect of Plogosertib on cell cycle distribution.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell, allowing for the discrimination of cells in G0/G1, S, and G2/M phases of the cell cycle.
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with Plogosertib at the desired concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, and collect them by centrifugation at approximately 300 x g for 5 minutes.[14]
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet in 400 µl of PBS.[14] While vortexing, add 1 ml of ice-cold 70% ethanol dropwise to fix the cells.[14] Incubate on ice for at least 30 minutes.[14]
-
Staining: Centrifuge the fixed cells and wash twice with PBS.[14] Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/ml) and RNase A (e.g., 100 µg/ml) in PBS.[14]
-
Incubation: Incubate the cells at room temperature for 5 to 10 minutes, protected from light.[14]
-
Data Acquisition: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[14]
-
Data Analysis: Use appropriate software to gate on single cells and analyze the DNA content histogram to determine the percentage of cells in G0/G1, S, and G2/M phases.
In Vivo Tumor Xenograft Study
Objective: To evaluate the anti-tumor efficacy of Plogosertib in a mouse model.
Procedure:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁷ A549 cells) into the flank of immunodeficient mice (e.g., BALB/c nude mice).[12]
-
Tumor Growth: Monitor the mice regularly until tumors reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the tumor-bearing mice into treatment and control groups. Administer Plogosertib orally at a specified dose and schedule (e.g., 40 mg/kg, daily for 5 days a week for 2 weeks).[4] The control group receives the vehicle.
-
Monitoring: Measure tumor volume with calipers two to three times per week. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the tumor growth inhibition (TGI) for the Plogosertib-treated group compared to the vehicle control group. Perform statistical analysis to determine the significance of the anti-tumor effect.
Conclusion
Plogosertib has demonstrated promising anti-cancer activity in a range of preclinical models, with a potency comparable to or greater than other PLK1 inhibitors in development. Its mechanism of action, centered on the disruption of mitosis, provides a strong rationale for its investigation in rapidly proliferating tumors. The comparative data presented in this guide suggest that Plogosertib warrants further clinical investigation, both as a monotherapy and in combination with standard-of-care agents, to fully elucidate its therapeutic potential in various cancer indications. The detailed experimental protocols provided herein offer a foundation for researchers to independently validate and expand upon these findings.
References
- 1. onclive.com [onclive.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 1stoncology.com [1stoncology.com]
- 5. targetedonc.com [targetedonc.com]
- 6. selleckchem.com [selleckchem.com]
- 7. PLK1 inhibitors for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cancer-research-network.com [cancer-research-network.com]
- 9. Onvansertib exhibits anti-proliferative and anti-invasive effects in endometrial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancernetwork.com [cancernetwork.com]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. ascopubs.org [ascopubs.org]
- 13. cancernetwork.com [cancernetwork.com]
- 14. ascopubs.org [ascopubs.org]
- 15. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugtargetreview.com [drugtargetreview.com]
- 17. Chemotherapy for Biliary Tract Cancer in 2021 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biliary tract cancers: systemic therapy for advanced disease - Martinez - Chinese Clinical Oncology [cco.amegroups.org]
- 19. ascopubs.org [ascopubs.org]
- 20. researchgate.net [researchgate.net]
- 21. Adjunctive Volasertib in Patients With Acute Myeloid Leukemia not Eligible for Standard Induction Therapy: A Randomized, Phase 3 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 22. fiercebiotech.com [fiercebiotech.com]
- 23. Frequency of complete remission after standard 3+7 induction therapy in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Treatment Response Rates for Acute Myeloid Leukemia (AML) | American Cancer Society [cancer.org]
- 25. targetedonc.com [targetedonc.com]
- 26. researchgate.net [researchgate.net]
Plogosertib (CYC140) in Combination with PARP Inhibitors: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the scientific rationale and potential synergistic effects of combining Plogosertib (CYC140), a selective Polo-like kinase 1 (PLK1) inhibitor, with Poly (ADP-ribose) polymerase (PARP) inhibitors for cancer therapy. While direct preclinical or clinical data for the specific combination of Plogosertib and PARP inhibitors is not yet publicly available, this document extrapolates from studies with other PLK1 inhibitors and the well-established mechanisms of both drug classes to present a compelling case for this therapeutic strategy.
The Rationale for Combining PLK1 and PARP Inhibitors: A Synergistic Approach
The combination of PLK1 and PARP inhibitors is grounded in the principle of synthetic lethality, where the simultaneous inhibition of two key cellular pathways leads to cancer cell death, while cells with at least one functional pathway remain viable.
Polo-like kinase 1 (PLK1) is a critical regulator of multiple stages of mitosis, including mitotic entry, spindle formation, and cytokinesis.[1][2] Its overexpression is a common feature in a wide range of cancers, including esophageal, gastric, leukemia, and ovarian cancers, and is often associated with a poor prognosis.[1][2] Plogosertib (CYC140) is a potent and selective, orally bioavailable ATP-competitive inhibitor of PLK1.[3] By inhibiting PLK1, Plogosertib disrupts mitosis, leading to G2/M cell-cycle arrest and subsequent apoptosis in cancer cells.[3]
PARP inhibitors, on the other hand, are targeted therapies that exploit deficiencies in the DNA damage response (DDR), particularly in tumors with mutations in BRCA1/2 or other homologous recombination (HR) repair pathway genes. PARP enzymes are crucial for the repair of single-strand DNA breaks. When PARP is inhibited, these single-strand breaks accumulate and are converted into more lethal double-strand breaks during DNA replication. In HR-deficient cancer cells, these double-strand breaks cannot be efficiently repaired, leading to genomic instability and cell death.
The synergy between PLK1 and PARP inhibitors arises from the role of PLK1 in the DNA damage response. PLK1 is involved in the promotion of HR-mediated DNA repair.[4] Inhibition of PLK1 can therefore induce a state of "BRCAness" or HR deficiency in cancer cells that are otherwise HR-proficient. This acquired vulnerability makes them highly susceptible to the cytotoxic effects of PARP inhibitors. Furthermore, in cancer cells that have developed resistance to PARP inhibitors through the restoration of HR repair, PLK1 inhibition can re-sensitize these cells to PARP inhibitor treatment.[4][5]
Preclinical Data: Evidence for Synergy with PLK1 and PARP Inhibitors
While specific data for Plogosertib in combination with PARP inhibitors is not yet published, preclinical studies with other selective PLK1 inhibitors, such as onvansertib and volasertib, have demonstrated significant synergistic anti-tumor activity when combined with PARP inhibitors like olaparib.
The following tables present a summary of representative preclinical data from studies combining other PLK1 inhibitors with PARP inhibitors. This data serves as a strong indicator of the potential efficacy of a Plogosertib-PARP inhibitor combination.
Table 1: In Vitro Synergistic Effects of PLK1 and PARP Inhibitor Combinations in Cancer Cell Lines
| Cell Line | Cancer Type | PLK1 Inhibitor | PARP Inhibitor | Combination Effect | Key Findings | Reference |
| HGSOC PDX Models | High-Grade Serous Ovarian Cancer | Onvansertib | Olaparib | Potent Anti-tumor Activity | Overcame olaparib resistance in BRCA1-mutant models. | [4] |
| KURAMOCHI | High-Grade Serous Ovarian Cancer | BI6727 (Volasertib) | Olaparib | Drastically Reduced Cell Survival | Sequential treatment of PLK1i followed by PARPi showed the strongest inhibitory effect. | [5] |
| TNBC Cell Lines | Triple-Negative Breast Cancer | Volasertib | Olaparib | Significantly Reduced Cell Survival | Reinstated sensitivity in PARP inhibitor-resistant TNBC cell lines. | [6] |
Table 2: In Vivo Efficacy of PLK1 and PARP Inhibitor Combinations in Xenograft Models
| Xenograft Model | Cancer Type | PLK1 Inhibitor | PARP Inhibitor | Combination Effect | Key Findings | Reference |
| HGSOC PDX Models | High-Grade Serous Ovarian Cancer | Onvansertib | Olaparib | Strong Anti-tumor Activity & Increased Survival | The combination was well-tolerated and led to an increase in mitotic, apoptotic, and DNA damage markers in tumors. | [4] |
Signaling Pathways and Experimental Workflows
The interplay between PLK1 and PARP inhibition in inducing cancer cell death is multifaceted. The following diagrams illustrate the key signaling pathways involved and a typical experimental workflow for evaluating this drug combination.
Caption: Signaling pathway of PLK1 and PARP inhibitor synergy.
Caption: A typical experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments that would be essential for evaluating the combination of Plogosertib and a PARP inhibitor.
Cell Viability and Synergy Analysis
-
Objective: To determine the cytotoxic effects of Plogosertib and a PARP inhibitor, alone and in combination, and to quantify their synergistic interaction.
-
Protocol:
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Preparation: Prepare serial dilutions of Plogosertib and the chosen PARP inhibitor.
-
Treatment: Treat cells with a matrix of concentrations of both drugs, including single-agent controls and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 72 hours).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT, MTS, or a luminescent-based assay like CellTiter-Glo.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each drug. Use software like CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
γH2AX Immunofluorescence Staining for DNA Double-Strand Breaks
-
Objective: To visualize and quantify the level of DNA double-strand breaks induced by the drug combination.
-
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with Plogosertib, the PARP inhibitor, or the combination for a specified time.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a detergent like Triton X-100.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., PBS with bovine serum albumin).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against phosphorylated H2AX (γH2AX).
-
Secondary Antibody Incubation: After washing, incubate with a fluorescently-labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize the cells using a fluorescence microscope and quantify the number and intensity of γH2AX foci per nucleus using image analysis software.
-
RAD51 Foci Formation Assay for Homologous Recombination Competency
-
Objective: To assess the impact of Plogosertib on the ability of cancer cells to form RAD51 foci, a key step in homologous recombination repair.
-
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and treat with Plogosertib.
-
Induction of DNA Damage: Induce DNA double-strand breaks, for example, by treatment with a DNA-damaging agent or a PARP inhibitor.
-
Fixation, Permeabilization, and Blocking: Follow the same steps as for γH2AX staining.
-
Primary and Secondary Antibody Incubation: Use a primary antibody against RAD51, followed by a fluorescently-labeled secondary antibody.
-
Counterstaining, Mounting, and Imaging: Counterstain with DAPI, mount, and visualize using a fluorescence microscope.
-
Analysis: Quantify the percentage of cells with RAD51 foci and the number of foci per nucleus. A reduction in RAD51 foci formation in Plogosertib-treated cells would indicate inhibition of homologous recombination.
-
In Vivo Tumor Xenograft Study
-
Objective: To evaluate the anti-tumor efficacy of the Plogosertib and PARP inhibitor combination in a preclinical animal model.
-
Protocol:
-
Cell Implantation: Subcutaneously implant human cancer cells into immunocompromised mice.
-
Tumor Growth and Randomization: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, Plogosertib alone, PARP inhibitor alone, and the combination).
-
Drug Administration: Administer the drugs according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and mouse body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., Western blotting for key pathway proteins, immunohistochemistry for proliferation and apoptosis markers).
-
Data Analysis: Compare tumor growth inhibition between the different treatment groups to assess the efficacy of the combination therapy.
-
Conclusion
The combination of Plogosertib with a PARP inhibitor represents a highly promising therapeutic strategy. The strong scientific rationale, supported by preclinical data from other PLK1 inhibitors, suggests that this combination could overcome resistance to PARP inhibitors and expand their clinical utility to a broader patient population. Further preclinical studies are warranted to generate specific data for the Plogosertib-PARP inhibitor combination to pave the way for future clinical investigation.
References
- 1. PLK1 inhibition-based combination therapies for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 2. plogosertib (CYC140) / Cyclacel [delta.larvol.com]
- 3. biospace.com [biospace.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Sequential Targeting of PLK1 and PARP1 Reverses the Resistance to PARP Inhibitors and Enhances Platin-Based Chemotherapy in BRCA-Deficient High-Grade Serous Ovarian Cancer with KRAS Amplification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PLK1 and PARP positively correlate in Middle Eastern breast cancer and their combined inhibition overcomes PARP inhibitor resistance in triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Plogosertib in Combination: A Comparative Guide to Synergistic Targeted Therapies
For Researchers, Scientists, and Drug Development Professionals
Plogosertib (also known as Volasertib, BI 6727), a potent and selective inhibitor of Polo-like kinase 1 (PLK1), has emerged as a promising therapeutic agent in oncology. As a key regulator of the cell cycle, PLK1 is frequently overexpressed in various cancers, making it an attractive target. While Plogosertib has demonstrated activity as a monotherapy, its true potential may lie in rationally designed combination therapies that can enhance efficacy, overcome resistance, and improve patient outcomes.[1][2][3]
This guide provides a comparative overview of the synergistic effects observed when Plogosertib is combined with other targeted therapies. We present key preclinical data, detail experimental methodologies, and visualize the underlying biological rationale to support further research and development.
Plogosertib and MEK Inhibitors: Targeting the RAS/MAPK Pathway
The combination of Plogosertib with MEK inhibitors, such as Trametinib, has shown significant synergistic anti-tumor activity, particularly in cancers driven by NRAS mutations like melanoma.[4][5] The scientific rationale for this combination is to co-target two critical cellular processes: cell cycle progression (via PLK1 inhibition) and oncogenic signaling that drives proliferation (via MEK inhibition).[4]
Quantitative Data Summary: Plogosertib + Trametinib in NRAS-Mutant Melanoma
| Cell Line | Drug Ratio (MEKi:PLK1i) | Effect | In Vivo Outcome (Xenograft Model) | Reference |
| SK-Mel-2 | 1:8 | Synergistic Growth Inhibition | Significant Tumor Shrinkage | [4] |
| WM3670 | 1:8 | Synergistic Growth Inhibition | Significant Tumor Shrinkage | [4] |
| All NRAS-mutant lines tested (10) | 1:8 | Synergistic Growth Inhibition | Not Applicable | [4] |
Data extracted from Posch et al. While specific CI values were not tabulated in the primary text, the study reported synergistic inhibition with a 1:8 ratio of MEK inhibitor (Trametinib) to PLK1 inhibitor (Volasertib/BI 6727) across all tested NRAS mutant cell lines.
Signaling Pathway Diagram
References
- 1. Identification of volasertib-resistant mechanism and evaluation of combination effects with volasertib and other agents on acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. iris.unife.it [iris.unife.it]
- 4. Combined inhibition of MEK and Plk1 has synergistic anti-tumor activity in NRAS mutant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combined Inhibition of MEK and Plk1 Has Synergistic Antitumor Activity in NRAS Mutant Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Biomarkers for Plogosertib Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Plogosertib, a potent and selective Polo-like kinase 1 (PLK1) inhibitor, with other PLK1 inhibitors. It details potential biomarkers for predicting sensitivity to Plogosertib and presents supporting experimental data and methodologies to aid in the design and interpretation of preclinical and clinical studies.
Executive Summary
Plogosertib is a clinical-stage, orally bioavailable small molecule that selectively inhibits PLK1, a key regulator of mitosis.[1] Overexpression of PLK1 is observed in numerous cancers and is often associated with poor prognosis.[2] Plogosertib induces mitotic arrest and apoptosis in cancer cells, demonstrating promising anti-tumor activity in various preclinical models.[3] This guide focuses on the validation of biomarkers that can identify patient populations most likely to respond to Plogosertib therapy, and compares its performance with other notable PLK1 inhibitors.
Comparison of PLK1 Inhibitors
The following table summarizes the key characteristics of Plogosertib and other PLK1 inhibitors, Volasertib and Onvansertib.
| Feature | Plogosertib | Volasertib | Onvansertib |
| Mechanism of Action | ATP-competitive PLK1 inhibitor[3] | ATP-competitive PLK1 inhibitor[4] | ATP-competitive PLK1 inhibitor[5] |
| IC50 (PLK1) | 3 nM[6] | 0.87 nM[7] | Not explicitly stated, but potent[8] |
| Selectivity | >50-fold selective for PLK1 over PLK2/3[6] | 6-fold and 65-fold selective for PLK1 over PLK2 and PLK3, respectively[9] | Highly specific for PLK1 |
| Administration | Oral[3] | Intravenous[4] | Oral[5] |
| Key Differentiator | Improved pharmaceutical properties over earlier PLK inhibitors.[2] | Second in the dihydropteridinone class of drugs. | Short half-life (~24h) allowing for flexible dosing and potentially better management of toxicities.[10] |
Biomarkers for Plogosertib Sensitivity
Several potential biomarkers have been identified that may predict a favorable response to Plogosertib. These are detailed below, along with a summary of the experimental evidence.
BUBR1 Expression
High expression of the mitotic checkpoint protein BUBR1 has been correlated with increased sensitivity to Plogosertib in biliary tract cancer (BTC) cells.[4][11]
Experimental Data Summary:
| Cell Lines | BUBR1 Expression | Plogosertib Sensitivity | Combination Synergy |
| SNU2773, SNU478 (BTC) | High | High anticancer effects[9] | Synergistic with ATR inhibitor (ceralasertib)[9] |
| SNU869, SNU245 (BTC) | Low | Relatively insensitive[9] | Sensitivity increased with HDAC2/3 inhibition (panobinostat)[9] |
KRAS and p53 Mutation Status
Preclinical data suggest that cancer cells with KRAS mutations and/or p53 deficiency are particularly sensitive to PLK1 inhibition.[2][11] This is attributed to the reliance of these tumors on PLK1 for survival and proliferation.[12]
Experimental Data Summary:
| Cancer Type | Genetic Background | Plogosertib/PLK1 Inhibitor Sensitivity | Key Findings |
| Colorectal Cancer (CRC) | KRAS-mutated | Increased sensitivity to onvansertib.[13] | PLK1 inhibition shows synthetic lethality with KRAS mutations.[13] |
| Lung and Pancreatic Cancer | KRAS-mutated | Synergistic cytotoxicity with combined FGFR1 and PLK1 inhibition.[14] | Exploits a metabolic vulnerability in KRAS-mutant cancers.[14] |
ARID1A and SMARCA Mutations
Loss-of-function mutations in the SWI/SNF chromatin remodeling complex genes, ARID1A and SMARCA, have been identified as potential biomarkers for sensitivity to PLK1 inhibitors.[15]
Experimental Data Summary:
| Cellular Model | Genetic Background | PLK1 Inhibitor Sensitivity | Key Findings |
| MCF10A (breast epithelial) | ARID1A knockout | Exquisitely sensitive to TAK-960 and Volasertib.[16] | Sensitivity is independent of PLK1's canonical role in mitosis and is linked to mitochondrial function.[17] |
| GES1 (gastric epithelial) | ARID1A knockout | Sensitized to Volasertib.[16] | Confirms findings in a different cell lineage. |
DNAJ-PKAc Fusion Protein
The presence of the DNAJ-PKAc fusion oncoprotein, a driver of Fibrolamellar Carcinoma (FLC), has been shown to confer hypersensitivity to PLK1 inhibitors, including Plogosertib.[18]
Experimental Data Summary:
| Cellular Model | Genetic Background | PLK1 Inhibitor Sensitivity | Key Findings |
| AML12-FLC (mouse hepatocyte) | Expressing DNAJ-PKAc | Heightened sensitivity to BI-2536. | The fusion protein rewires signaling to increase reliance on PLK1.[2] |
| Patient-derived FLC4 cells | Endogenous DNAJ-PKAc | Sensitive to onvansertib and plogosertib.[2] | Suggests a promising therapeutic strategy for FLC.[2] |
Experimental Protocols
Cell Viability and Proliferation Assays
-
MTT Assay: Used to assess the metabolic activity of cells as an indicator of cell viability. Cells are seeded in 96-well plates, treated with varying concentrations of Plogosertib or other inhibitors for a specified period (e.g., 72 hours). MTT reagent is then added, and the resulting formazan crystals are dissolved for spectrophotometric quantification.[9]
-
Colony Formation Assay: Evaluates the long-term proliferative capacity of cells. A low density of cells is seeded in 6-well plates and treated with the inhibitor. After a period of incubation (e.g., 10-14 days), colonies are fixed, stained (e.g., with crystal violet), and counted.[9]
-
Cell Titer-Glo Luminescent Cell Viability Assay: Measures ATP levels as an indicator of metabolically active cells. This assay was used to assess the viability of colorectal cancer patient-derived organoids (PDOs) after 72 hours of treatment with Plogosertib.[19]
Cell Cycle Analysis
-
Flow Cytometry: Cells are treated with the inhibitor, harvested, fixed, and stained with a DNA-intercalating dye (e.g., propidium iodide). The DNA content of individual cells is then analyzed by flow cytometry to determine the distribution of cells in different phases of the cell cycle (G1, S, G2/M).[20]
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells. Cells are stained with fluorescently labeled Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in apoptotic cells) and PI (which enters cells with compromised membranes) and analyzed by flow cytometry.[9]
-
PARP Cleavage: Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. This can be detected by Western blotting using antibodies that specifically recognize the cleaved form of PARP.[8]
In Vivo Xenograft Studies
-
Patient-Derived Xenograft (PDX) Models: Tumor fragments from patients are implanted into immunocompromised mice. Once tumors are established, mice are treated with Plogosertib (e.g., 40 mg/kg, daily via oral gavage for 2 weeks, 5 days per week) or a vehicle control. Tumor growth is monitored over time to assess treatment efficacy.[20]
Visualizations
Plogosertib inhibits PLK1, leading to mitotic arrest and apoptosis.
Workflow for biomarker discovery, validation, and clinical application.
PLK1 signaling and the influence of potential predictive biomarkers.
References
- 1. Related Videos - DNAJ-PKAc fusion heightens PLK1 inhibitor sensitivity in fibrolamellar carcinoma [visualize.jove.com]
- 2. gut.bmj.com [gut.bmj.com]
- 3. DNAJ-PKAc fusion heightens PLK1 inhibitor sensitivity in fibrolamellar carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Volasertib - Wikipedia [en.wikipedia.org]
- 5. Facebook [cancer.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Polo-like kinase 1 inhibitor onvansertib represents a relevant treatment for head and neck squamous cell carcinoma resistant to cisplatin and radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. A novel PLK1 inhibitor onvansertib effectively sensitizes MYC-driven medulloblastoma to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. PLK1 and its role in the evolving landscape of KRAS-mutated colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Lights and Shadows on the Cancer Multi-Target Inhibitor Rigosertib (ON-01910.Na) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. PLK1 inhibition selectively induces apoptosis in ARID1A deficient cells through uncoupling of oxygen consumption from ATP production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Efficacy and mechanism of action of volasertib, a potent and selective inhibitor of Polo-like kinases, in preclinical models of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. ascopubs.org [ascopubs.org]
- 20. Plogosertib demonstrates efficacy in patient-derived models of colorectal cancer | BioWorld [bioworld.com]
A Head-to-Head Comparison of Plogosertib and Rigosertib for Cancer Therapy
In the landscape of targeted cancer therapies, Plogosertib and Rigosertib have emerged as molecules of interest, each with distinct mechanisms of action and developmental trajectories. This guide provides a comprehensive head-to-head comparison of these two agents, offering researchers, scientists, and drug development professionals a detailed overview of their performance based on available preclinical and clinical data.
At a Glance: Plogosertib vs. Rigosertib
| Feature | Plogosertib | Rigosertib |
| Primary Target | Polo-like kinase 1 (PLK1) | Multi-kinase inhibitor, RAS mimetic, Microtubule destabilizer |
| Mechanism of Action | ATP-competitive inhibitor of PLK1, inducing mitotic arrest and apoptosis. | Non-ATP-competitive inhibitor of multiple pathways, including RAS-RAF-MEK, PI3K/Akt; also interacts with tubulin. |
| Selectivity | Highly selective for PLK1 over other PLK isoforms. | Broad-spectrum inhibitor with multiple proposed targets. |
| Development Stage | Phase 1/2 clinical trials. | Has undergone Phase 3 clinical trials. |
| Administration | Oral. | Intravenous and Oral formulations have been tested. |
Mechanism of Action: A Tale of Two Distinct Strategies
Plogosertib is a potent and selective inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2][3] By competitively binding to the ATP-binding site of PLK1, Plogosertib effectively halts the cell cycle in the G2/M phase, leading to mitotic arrest and subsequent apoptosis in cancer cells.[3] This targeted approach leverages the frequent overexpression of PLK1 in various tumor types, which is often associated with poor prognosis.[2]
Rigosertib, on the other hand, presents a more complex and debated mechanism of action. Initially identified as a PLK1 inhibitor, subsequent research has revealed a multi-faceted profile.[4][5] It is now often described as a RAS mimetic, binding to the RAS-binding domains of effector proteins like RAF and PI3K, thereby inhibiting downstream signaling through the RAS-RAF-MEK and PI3K/Akt pathways.[5][6][7] Additionally, a significant body of evidence suggests that Rigosertib functions as a microtubule-destabilizing agent, binding to tubulin and disrupting mitotic spindle formation.[8][9] This polypharmacological profile suggests that Rigosertib's anti-cancer effects may stem from the simultaneous disruption of several critical cellular processes.
Signaling Pathways
The distinct mechanisms of Plogosertib and Rigosertib are best visualized through their impact on cellular signaling pathways.
Caption: Plogosertib inhibits PLK1, leading to mitotic arrest and apoptosis.
Caption: Rigosertib inhibits the RAS pathway and microtubule dynamics.
Preclinical Performance: A Comparative Analysis
Both Plogosertib and Rigosertib have demonstrated anti-cancer activity in a range of preclinical models.
In Vitro Potency
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for both compounds in various cancer cell lines.
| Compound | Target/Assay | Cell Line(s) | IC50 |
| Plogosertib | PLK1 Kinase Assay | - | 3 nM[10] |
| Cell Proliferation | Malignant Cell Lines | 14-21 nM[10] | |
| Cell Proliferation | Non-malignant Cell Lines | 82 nM[10] | |
| Cell Proliferation | Colorectal Cancer PDOs | 518.86 ± 377.47 nM[11][12] | |
| Rigosertib | PLK1 Kinase Assay | - | 9 nM[13][14] |
| Cell Proliferation | 94 tumor cell lines | 50-250 nM[14] | |
| Cell Proliferation | Normal cell lines | >5-10 µM[14] |
In Vivo Efficacy
In vivo studies using xenograft models have shown the anti-tumor effects of both drugs.
-
Plogosertib : Oral administration of Plogosertib at 40 mg/kg has been shown to inhibit tumor growth in preclinical xenograft models of acute leukemia and solid tumors.[10] In patient-derived xenograft (PDX) models of colorectal cancer, Plogosertib treatment led to significant tumor growth inhibition without causing serious adverse effects.[12]
-
Rigosertib : Rigosertib has demonstrated efficacy in inhibiting tumor growth in xenograft models of various cancers, including liver, breast, and pancreatic cancers, with no evidence of myelotoxicity, neuropathy, or cardiotoxicity.[4] It has also shown to suppress extramedullary hematopoiesis in a murine model of juvenile myelomonocytic leukemia.[5]
Clinical Development and Tolerability
Plogosertib is currently in Phase 1/2 clinical trials for solid tumors and leukemias.[2] Initial data from a Phase 1 dose-escalation study of oral Plogosertib suggest that the compound is well-tolerated, with no dose-limiting toxicities observed at the tested schedules.[1][15]
Rigosertib has a more extensive clinical history, having reached Phase 3 trials for myelodysplastic syndrome (MDS).[4] Unfortunately, these trials did not meet their primary endpoints.[4] Phase 1 trials established a maximum tolerated dose and an acceptable toxicity profile, with the most common adverse events being fatigue, gastrointestinal issues, and urinary symptoms.[4]
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the literature for Plogosertib and Rigosertib.
Cell Viability Assay (General Protocol)
This workflow outlines a typical procedure for assessing the effect of Plogosertib or Rigosertib on cancer cell viability.
Caption: A generalized workflow for determining cell viability after drug treatment.
Methodology:
-
Cell Seeding: Cancer cell lines are seeded into 96-well microplates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of Plogosertib or Rigosertib. Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: A viability reagent, such as MTT or CellTiter-Glo®, is added to each well.
-
Signal Measurement: After a further incubation period, the absorbance (for MTT) or luminescence (for CellTiter-Glo®) is measured using a plate reader.
-
Data Analysis: The results are normalized to the vehicle-treated control cells, and the IC50 value is calculated using appropriate software.
In Vivo Xenograft Study (General Protocol)
This protocol describes a general approach for evaluating the anti-tumor efficacy of Plogosertib or Rigosertib in a mouse xenograft model.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives Plogosertib (e.g., orally) or Rigosertib (e.g., intravenously or orally) at a specified dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume and body weight are measured regularly (e.g., twice a week).
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated group to the control group.
Conclusion
Plogosertib and Rigosertib represent two distinct approaches to cancer therapy. Plogosertib's high selectivity for PLK1 offers a targeted strategy with a potentially favorable therapeutic window. Rigosertib's multi-targeted mechanism, while complex and still under investigation, may provide a broader anti-cancer effect but could also present challenges in identifying responsive patient populations and managing off-target effects. The contrasting clinical development paths of these two agents underscore the complexities of translating preclinical findings into successful therapies. Further research, including potential head-to-head studies, will be invaluable in elucidating the full therapeutic potential of both Plogosertib and Rigosertib.
References
- 1. Rigosertib inhibits MEK1–ERK pathway and alleviates lipopolysaccharide‐induced sepsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. This study investigates whether or not the anti-cancer small molecule, Rigosertib, that has been shown to function as a RAS mimetic also kills cancer cells through promoting microtubule destabilization. [cytoskeleton.com]
- 8. In Vitro Evaluation of Rigosertib Antitumoral and Radiosensitizing Effects against Human Cholangiocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Inhibition of Ras/Raf/MEK/ERK Pathway Signaling by a Stress-induced Phospho-regulatory Circuit - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmaceutical-Grade Rigosertib Is a Microtubule-Destabilizing Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The dual pathway inhibitor rigosertib is effective in direct patient tumor xenografts of head and neck squamous cell carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of Plogosertib (CYC140): A Comparative Guide for Researchers
For researchers and drug development professionals, understanding the therapeutic index of a novel compound is paramount. This guide provides a comparative assessment of Plogosertib (CYC140), a potent and selective Polo-like kinase 1 (PLK1) inhibitor, against other clinical-stage PLK1 inhibitors. The data presented is compiled from publicly available preclinical and clinical studies to aid in the objective evaluation of Plogosertib's therapeutic potential.
Plogosertib is an orally active, ATP-competitive inhibitor of PLK1, a key regulator of mitosis.[1][2] Overexpression of PLK1 is a common feature in a wide array of human cancers and is often associated with poor prognosis, making it an attractive target for cancer therapy.[3][4][5][6][7] Plogosertib has demonstrated significant anti-proliferative activity in preclinical models and is currently undergoing Phase I/II clinical trials in patients with advanced solid tumors and lymphomas.[2][8] This guide summarizes the available quantitative data, outlines experimental methodologies, and provides visual representations of the underlying biological pathways and experimental workflows.
Comparative Analysis of PLK1 Inhibitors
To contextualize the therapeutic potential of Plogosertib, this section presents a comparative summary of its preclinical efficacy and clinical safety profile alongside other notable PLK1 inhibitors that have entered clinical development.
Preclinical Efficacy: In Vitro Potency
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function. The following table summarizes the in vitro potency of Plogosertib and other PLK1 inhibitors against various cancer cell lines.
| Compound | Target | IC50 (nM) | Cell Lines | Citation |
| Plogosertib (CYC140) | PLK1 | 3 | Enzyme Assay | [2] |
| 14-21 | Malignant Cell Lines | [2] | ||
| 82 | Non-malignant Cell Lines | [2] | ||
| PLK2 | 149 | Enzyme Assay | [2] | |
| PLK3 | 393 | Enzyme Assay | [2] | |
| Volasertib (BI 6727) | PLK1 | <1 | (Not specified) | [9] |
| BI 2536 | PLK1 | 0.83 | Enzyme Assay | [4] |
| Nanomolar range | Neuroblastoma Cell Lines | [10] | ||
| GSK461364 | PLK1 | 2.2 (Ki) | Enzyme Assay | [11] |
| ≤100 (GI50) | >89% of 74 Cancer Cell Lines | [7] | ||
| Onvansertib (NMS-1286937) | PLK1 | (Not specified) | Colorectal Cancer Cells | [12] |
Preclinical Efficacy: In Vivo Tumor Growth Inhibition
The following table summarizes the efficacy of PLK1 inhibitors in preclinical xenograft models, providing insights into their anti-tumor activity in a living organism.
| Compound | Dose & Schedule | Xenograft Model | Tumor Growth Inhibition (TGI) | Citation |
| Plogosertib (CYC140) | 40 mg/kg, p.o., qd (5/2/5) | Acute Leukemia & Solid Tumors | >87% and 61% | [2] |
| Volasertib (BI 6727) | (Not specified) | Various Carcinoma Models | Tumor Regression | [9] |
| BI 2536 | (Not specified) | (Not specified) | (Not specified) | |
| GSK461364 | 50 mg/kg, i.p., q2d x 12 | Multiple Xenograft Models | Tumor Growth Delay | [7] |
| Onvansertib | (Not specified) | KRAS-mutant Colorectal Cancer | Potent Antitumor Activity (in combo) | [12] |
Clinical Safety: Maximum Tolerated Dose and Dose-Limiting Toxicities
The maximum tolerated dose (MTD) and dose-limiting toxicities (DLTs) are critical parameters determined in Phase I clinical trials to establish a safe dose for further investigation.
| Compound | Phase I MTD | DLTs | Patient Population | Citation |
| Plogosertib (CYC140) | Not yet established (Phase I/II ongoing) | (Not specified) | Advanced Solid Tumors & Lymphoma | [8] |
| Volasertib (BI 6727) | 400 mg (single agent) | Reversible Hematologic AEs | Advanced Solid Tumors | [13] |
| 350 mg (in combo with LD-Ara-C) | Myelosuppression | Acute Myeloid Leukemia | [14] | |
| BI 2536 | 200 mg (single 1-hr infusion) | Reversible Neutropenia | Advanced Solid Tumors | [3] |
| 60 mg (1-hr infusion, days 1-3 of 21) | Hematologic events, hypertension, elevated liver enzymes, fatigue | Advanced Solid Tumors | [4] | |
| GSK461364 | (Not specified) | Venous thrombotic emboli | Solid Malignancies | [11] |
| Onvansertib | 15 mg/m² (in combo with FOLFIRI/Bev) | Neutropenia | KRAS-mutant Metastatic Colorectal Cancer | [12] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in this guide.
In Vitro IC50 Determination (Cell Viability Assay)
-
Cell Culture: Adherent cancer cell lines are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: A serial dilution of the PLK1 inhibitor is prepared and added to the wells. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo.
-
Data Analysis: The absorbance or luminescence values are measured, and the percentage of cell viability relative to the vehicle control is calculated. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.[15][16][17]
In Vivo Xenograft Tumor Growth Study
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into control and treatment groups. The PLK1 inhibitor is administered via the appropriate route (e.g., oral gavage, intraperitoneal injection) at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Toxicity Monitoring: Animal body weight and general health are monitored throughout the study.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.[18][19][20]
Visualizing the Science
Diagrams are provided to illustrate the PLK1 signaling pathway and a typical experimental workflow for evaluating PLK1 inhibitors.
Caption: PLK1 Signaling Pathway and Inhibition by Plogosertib.
Caption: Workflow for Preclinical and Clinical Evaluation of Plogosertib.
References
- 1. Volasertib - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Phase I dose escalation and pharmacokinetic study of BI 2536, a novel Polo-like kinase 1 inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phase i study of the Plk1 inhibitor BI 2536 administered intravenously on three consecutive days in advanced solid tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. courses.edx.org [courses.edx.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bgmsglobal.com [bgmsglobal.com]
- 9. Spotlight on Volasertib: Preclinical and Clinical Evaluation of a Promising Plk1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The dual role of BI 2536, a small-molecule inhibitor that targets PLK1, in induction of apoptosis and attenuation of autophagy in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Onvansertib in Combination with FOLFIRI and Bevacizumab in Second-Line Treatment of KRAS-Mutant Metastatic Colorectal Cancer: A Phase Ib Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phase I trial of volasertib, a Polo-like kinase inhibitor, plus platinum agents in solid tumors: safety, pharmacokinetics and activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 16. researchgate.net [researchgate.net]
- 17. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 20. oaepublish.com [oaepublish.com]
Safety Operating Guide
Proper Disposal of C23H21ClN4O7 (Cabozantinib): A Procedural Guide
Chemical Identification: The molecular formula C23H21ClN4O7 corresponds to the active pharmaceutical ingredient Cabozantinib.[1] Cabozantinib, also known by trade names such as Cabometyx® and Cometriq®, is a tyrosine kinase inhibitor used in cancer therapy.[2][3][4][5] Due to its cytotoxic and cytostatic properties, it is classified as a hazardous drug, requiring specialized handling and disposal procedures to ensure personnel safety and environmental protection.[6][7][8][9]
This guide provides detailed, step-by-step procedures for the safe disposal of Cabozantinib and associated waste materials in a laboratory or clinical setting. Adherence to these guidelines is critical to comply with regulations set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7][8][9]
Personal Protective Equipment (PPE) and Safety Precautions
Before handling Cabozantinib waste, all personnel must be equipped with the appropriate PPE to prevent exposure. This is a critical first step in the disposal protocol.
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Gloves | Chemotherapy-rated, powder-free nitrile gloves (double-gloving recommended) | Prevents skin contact and absorption.[10] |
| Gown | Disposable, lint-free, solid-front gown with back closure | Protects skin and personal clothing from contamination. |
| Eye Protection | Safety goggles or a full-face shield | Protects eyes from dust, aerosols, or splashes.[10][11] |
| Respiratory | A NIOSH-approved respirator (e.g., N95) may be required if handling powders or creating aerosols. | Prevents inhalation of hazardous particles.[10][11] |
Personnel must receive training on the proper donning, doffing, and disposal of all PPE items.[9]
Waste Segregation and Containment Protocol
Proper segregation at the point of generation is the most critical step in managing hazardous pharmaceutical waste. Misclassification can lead to regulatory violations and environmental harm.[6][12]
Step 1: Identify Waste Type Categorize all waste contaminated with Cabozantinib. This includes:
-
Grossly Contaminated Items: Unused or expired tablets, raw chemical powder.
-
Trace Contaminated Items: Empty stock bottles, weighing papers, contaminated vials.
-
Contaminated Sharps: Needles, syringes, or glass pipettes used in handling the drug.
-
Contaminated PPE: Used gloves, gowns, and other disposable protective gear.
Step 2: Use Designated Waste Containers Dispose of waste in appropriately colored and labeled containers as mandated by federal and institutional guidelines.[7][9]
Table 2: Waste Container Specifications for Cabozantinib
| Waste Type | Container Color | Container Type | Labeling |
| Cytotoxic/Cytostatic Waste | Purple Lid | Leak-proof, puncture-resistant container | "CYTOTOXIC WASTE," "CHEMOTHERAPY WASTE"[6] |
| Hazardous Pharmaceutical Waste | Black | Leak-proof, rigid container with a secure lid | "HAZARDOUS DRUG WASTE," "INCINERATE ONLY"[9] |
| Contaminated Sharps | Yellow or Purple | Puncture-proof sharps container | "HAZARDOUS DRUG WASTE ONLY"[6][7] |
Note: Container color-coding may vary by jurisdiction. Always follow your institution's specific waste management plan.
Step 3: Secure and Label Containers Ensure all containers are securely sealed to prevent leakage or spills.[6][7][12] Each container must be clearly labeled with its contents ("Hazardous Pharmaceutical Waste - Cabozantinib") and the date of accumulation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from Cabozantinib.
Caption: Workflow for the segregation and disposal of Cabozantinib waste.
Final Disposal Procedure
Step 1: Temporary On-Site Storage Store sealed and labeled waste containers in a designated, secure area away from general traffic.[7][12] This area should be clearly marked as a hazardous waste accumulation point.
Step 2: Arrange for Professional Disposal The disposal of hazardous pharmaceutical waste must be handled by a licensed and certified hazardous waste management company.[7][8] Do not attempt to dispose of this waste through standard laboratory or municipal trash services.
Step 3: Incineration The required method for destroying cytotoxic and hazardous pharmaceutical waste is high-temperature incineration at an EPA-permitted facility.[6][7][9] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its release into the environment. Sewer disposal (flushing down a drain) of hazardous pharmaceuticals is strictly prohibited by the EPA.[8][9]
Step 4: Documentation Maintain meticulous records of all hazardous waste generated and disposed of, including manifests provided by the waste hauler. This documentation is essential for regulatory compliance.[6]
By adhering to this comprehensive disposal plan, researchers and laboratory professionals can ensure a safe working environment, protect the ecosystem, and maintain full regulatory compliance.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. uhs.nhs.uk [uhs.nhs.uk]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. reference.medscape.com [reference.medscape.com]
- 6. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 7. osha.gov [osha.gov]
- 8. easyrxcycle.com [easyrxcycle.com]
- 9. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. kmpharma.in [kmpharma.in]
- 12. mlienvironmental.com [mlienvironmental.com]
Essential Safety and Operational Guide for Handling Cabozantinib (C23H21ClN4O7)
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cabozantinib (C23H21ClN4O7), a potent compound utilized in cancer research and drug development. Adherence to these protocols is essential to ensure personnel safety and mitigate environmental contamination.
Cabozantinib is classified as a hazardous substance, causing skin, eye, and respiratory irritation[1][2]. As an antineoplastic agent, it is known to interfere with the growth of cancer cells[3]. Therefore, stringent safety measures are imperative during its handling and disposal.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment when handling Cabozantinib. It is crucial to inspect all PPE for integrity before use[2].
| PPE Category | Specification | Standard | Purpose |
| Eye/Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be necessary for certain procedures. | OSHA 29 CFR 1910.133 or EU EN166[1][2] | To protect against splashes and airborne particles that can cause serious eye irritation[1][2]. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile, neoprene). Industrial thickness (>0.45mm) for spill cleanup. | N/A | To prevent skin contact, which can cause irritation[1][4]. |
| Body Protection | Laboratory coat and close-toed footwear are the minimum requirements. Impervious clothing should be selected based on the specific workplace hazards[1][2]. | N/A | To protect the skin from contamination and irritation[1]. |
| Respiratory Protection | Required when dusts are generated. Use a NIOSH-approved P95 (US) or P1 (EU EN 143) particle respirator for nuisance exposures. For higher-level protection, use an OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator. | NIOSH (US) or CEN (EU)[2] | To prevent inhalation of airborne particles, which may cause respiratory irritation[1][2]. |
Operational Plan: Step-by-Step Handling Protocol
Strict adherence to the following procedures is mandatory to ensure a safe working environment.
-
Preparation :
-
Ensure the work area is a designated, well-ventilated space, preferably a chemical fume hood[1].
-
Assemble all necessary equipment and materials before handling the compound.
-
Don the appropriate PPE as specified in the table above.
-
-
Handling :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing[1][7].
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[1]. Seek medical attention if irritation persists[2].
-
Inhalation : Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a poison center or doctor[1].
-
Ingestion : Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[5].
-
Disposal Plan
Proper disposal of Cabozantinib and contaminated materials is critical to prevent environmental contamination.
-
Waste Segregation :
-
All unused Cabozantinib, contaminated lab supplies (e.g., gloves, wipes, pipette tips), and empty containers must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
-
Disposal Procedure :
Experimental Workflow for Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of Cabozantinib
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
